BMS-986020 sodium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5.Na/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33;/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33);/q;+1/p-1/t19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCOVTLBRMPIMY-FSRHSHDFSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N2NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BMS-986020 Sodium: A Technical Deep Dive into its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
BMS-986020, also known as AM152, is a potent, orally administered small molecule that was developed as a high-affinity and selective antagonist for the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] Initially investigated for the treatment of idiopathic pulmonary fibrosis (IPF), its clinical development was halted due to hepatobiliary toxicity.[4][5] This guide provides a detailed technical overview of the on-target and off-target mechanisms of action of BMS-986020, supported by quantitative data, experimental methodologies, and pathway visualizations.
Primary Mechanism of Action: LPA1 Receptor Antagonism and Anti-fibrotic Effects
The primary therapeutic rationale for BMS-986020 lies in its antagonism of the LPA1 receptor. The LPA1 signaling pathway is strongly implicated in the pathogenesis of fibrotic diseases, including IPF.[4][6] By blocking this receptor, BMS-986020 aimed to inhibit the downstream signaling cascades that lead to fibroblast proliferation, differentiation, and excessive extracellular matrix deposition, which are hallmarks of fibrosis.
A Phase 2 clinical trial (NCT01766817) demonstrated that treatment with BMS-986020 (600 mg twice daily) for 26 weeks resulted in a significant slowing of the decline in forced vital capacity (FVC) compared to placebo in patients with IPF.[5][7] This clinical finding was supported by in vitro studies.
In Vitro Evidence of Anti-fibrotic Activity
The "Scar-in-a-Jar" in vitro fibrogenesis model was utilized to elucidate the anti-fibrotic mechanism of BMS-986020.[7][8] In this model, the compound potently inhibited LPA-induced fibrogenesis.[7] Furthermore, treatment with BMS-986020 led to a reduction in serum levels of extracellular matrix (ECM)-neoepitope biomarkers, which are associated with the prognosis of IPF.[7]
Secondary Mechanism: Off-Target Effects and Hepatobiliary Toxicity
Despite its promising anti-fibrotic effects, the clinical development of BMS-986020 was terminated early due to observed hepatotoxicity, including elevated hepatic enzymes and cases of cholecystitis.[4][5] Subsequent investigations revealed that these adverse effects were not related to its primary mechanism of LPA1 antagonism but rather to off-target interactions with key hepatic transporters and mitochondrial function.[6][9]
Inhibition of Bile Acid and Phospholipid Transporters
BMS-986020 was found to inhibit several crucial transporters involved in bile acid and phospholipid homeostasis.[1][2][6] This inhibition disrupts the normal flow of bile acids, leading to their accumulation and subsequent liver injury. The inhibitory concentrations (IC50) for these transporters are summarized in the table below.
| Transporter | IC50 (µM) | Reference |
| BSEP (Bile Salt Export Pump) | 4.8 | [1] |
| BSEP | 1.8 | [9] |
| MRP4 (Multidrug Resistance-associated Protein 4) | 6.2 | [1][6] |
| MDR3 (Multidrug Resistance Protein 3) | 7.5 | [1][6] |
| MRP3 (Multidrug Resistance-associated Protein 3) | 22 | [9] |
Mitochondrial Dysfunction
In addition to transporter inhibition, BMS-986020 was shown to impair mitochondrial function in human hepatocytes and cholangiocytes at concentrations of 10 µM and higher.[9] This impairment was characterized by a reduction in basal and maximal respiration, ATP production, and spare respiratory capacity.[9]
A quantitative systems toxicology analysis (DILIsym®) confirmed that the observed clinical hepatotoxicity could be attributed to the combined effects of bile acid transporter inhibition and mitochondrial dysfunction.[9]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: On-Target Mechanism of BMS-986020 via LPA1 Receptor Antagonism.
Caption: Off-Target Mechanisms of BMS-986020 Leading to Hepatotoxicity.
Experimental Protocols
"Scar-in-a-Jar" In Vitro Fibrogenesis Model
This assay was employed to assess the anti-fibrotic potential of BMS-986020.[2]
-
Cell Culture: Human lung fibroblasts are cultured in 48-well plates. The growth medium consists of Dulbecco's Modified Eagle Medium (DMEM) supplemented with GlutaMax, 0.4% fetal bovine serum, 37.5 mg/mL Ficoll 70, 25 mg/mL Ficoll 400, and 1% ascorbic acid.
-
Stimulation: Cells are stimulated with either 1 ng/mL transforming growth factor-beta 1 (TGF-β1) or 20 µM LPA to induce a fibrotic response.
-
Treatment: BMS-986020, dissolved in dimethyl sulfoxide (B87167) (DMSO), is added to the cell cultures at various concentrations (e.g., 0.01 to 5 µM). A vehicle control (0.05% DMSO) is run in parallel.
-
Incubation: The cells are cultured at 37°C in a humidified atmosphere with 5% CO2 for 12 days. The culture medium is replaced on days 4 and 8.
-
Endpoint Measurement: Supernatants are collected and stored at -20°C for subsequent biomarker analysis. Cellular metabolism and cytotoxicity are assessed using alamarBlue and lactate (B86563) dehydrogenase (LDH) assays, respectively.
Bile Acid and Phospholipid Transporter Inhibition Assays
The inhibitory activity of BMS-986020 on hepatic transporters was evaluated using in vitro assays.[6]
-
Methodology: The specific details of the experimental protocols for the BSEP, MRP4, and MDR3 inhibition assays are proprietary to the conducting laboratories but generally involve membrane vesicles or cell-based systems expressing the transporter of interest.
-
General Principle: A known substrate for the transporter is incubated with the transporter-expressing system in the presence of varying concentrations of the test compound (BMS-986020).
-
Detection: The amount of substrate transported is quantified, typically using radiolabeled substrates or LC-MS/MS analysis.
-
Data Analysis: The IC50 value, representing the concentration of BMS-986020 that inhibits 50% of the transporter activity, is calculated from the dose-response curve.
Conclusion
BMS-986020 is a compelling example of a drug candidate with a potent and clinically relevant on-target mechanism of action that was ultimately derailed by unforeseen off-target toxicities. Its ability to antagonize the LPA1 receptor and mitigate fibrotic processes in both preclinical models and human subjects underscores the potential of this pathway as a therapeutic target for fibrotic diseases. However, the experience with BMS-986020 also highlights the critical importance of comprehensive off-target profiling and a deep understanding of a compound's interaction with key physiological pathways, such as bile acid homeostasis and mitochondrial function, early in the drug development process. The insights gained from the study of BMS-986020 have informed the development of next-generation LPA1 antagonists with improved safety profiles.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS 986020 - AdisInsight [adisinsight.springer.com]
- 4. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-986020: A Technical Guide to its LPA1 Receptor Binding Affinity and In Vitro Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020, also known as AM152, is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Developed by Bristol-Myers Squibb, this small molecule has been a significant tool in investigating the role of the LPA1 receptor in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[3] Activation of the LPA1 receptor by its endogenous ligand, lysophosphatidic acid (LPA), is implicated in various pathological processes, including cell proliferation, migration, and fibrosis. BMS-986020 emerged as a promising therapeutic candidate by blocking this signaling pathway.
This technical guide provides an in-depth overview of the binding affinity of BMS-986020 for the LPA1 receptor, detailing the quantitative data from key in vitro experiments. It also outlines the methodologies of these experiments and illustrates the associated signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery and development.
Quantitative Analysis of Receptor and Transporter Interactions
The binding affinity and selectivity of BMS-986020 have been characterized through various in vitro assays. The data consistently demonstrates high affinity for the human LPA1 receptor and selectivity over other LPA receptor subtypes. However, off-target interactions with hepatic transporters have also been identified, which are critical to understanding the compound's clinical safety profile.
LPA1 Receptor Binding Affinity and Selectivity
The primary target engagement of BMS-986020 is the LPA1 receptor. Its high affinity is demonstrated by a low nanomolar equilibrium dissociation constant (Kb). The compound also shows a clear preference for LPA1 over other LPA receptor subtypes, such as LPA3.
| Parameter | Value | Cell Line | Assay Type |
| Kb | 6.7 nM (0.0067 µM) | - | Not Specified |
| IC50 | 300 nM (0.3 µM) | CHO cells expressing human LPA1 | Calcium Mobilization |
| IC50 | >1 µM | CHO cells expressing human LPA3 | Calcium Mobilization |
Table 1: BMS-986020 Binding Affinity and Selectivity for LPA Receptors.[4][5]
Off-Target Transporter Inhibition
Clinical development of BMS-986020 was halted due to hepatobiliary toxicity observed in a Phase 2 trial.[3] This has been attributed to the off-target inhibition of bile acid and phospholipid transporters.[1][2][6] The following table summarizes the inhibitory concentrations (IC50) of BMS-986020 against key hepatic transporters.
| Transporter | IC50 (µM) |
| Bile Salt Export Pump (BSEP) | 1.8 - 4.8 |
| Multidrug Resistance-Associated Protein 4 (MRP4) | 6.2 |
| Multidrug Resistance Protein 3 (MDR3) | 7.5 |
| Multidrug Resistance-Associated Protein 3 (MRP3) | 22 |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | 0.17 |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | 0.57 |
Table 2: Off-Target Inhibition of Hepatic Transporters by BMS-986020.[1][4]
Signaling Pathways and Mechanism of Action
BMS-986020 functions as a competitive antagonist at the LPA1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it prevents the interaction of LPA with the receptor, thereby inhibiting the activation of downstream signaling cascades that are crucial for fibrotic processes.
Caption: LPA1 receptor signaling pathway and the inhibitory action of BMS-986020.
Experimental Protocols
The quantitative data presented in this guide were generated using a variety of standard in vitro pharmacological assays. The following sections provide an overview of the methodologies for these key experiments.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that binds to the target receptor.
Caption: General workflow for a radioligand binding assay.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human LPA1 receptor.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled LPA1 ligand (e.g., [³H]-LPA) and varying concentrations of the unlabeled competitor compound (BMS-986020).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of BMS-986020 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation. It is used to determine the potency of an antagonist in inhibiting agonist-induced G protein activation.
General Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the LPA1 receptor.
-
Reaction Mixture: The membranes are incubated in a buffer containing GDP, a stimulating concentration of LPA, and varying concentrations of BMS-986020.
-
Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Termination: The reaction is stopped by rapid filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.
-
Data Analysis: The IC50 value is determined by fitting the data to a dose-response curve, representing the concentration of BMS-986020 that inhibits 50% of the LPA-stimulated [³⁵S]GTPγS binding.
Calcium Mobilization Assay
The calcium mobilization assay is another functional assay that measures a downstream signaling event of LPA1 receptor activation, specifically the release of intracellular calcium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. caymanchem.com [caymanchem.com]
- 5. BMS-986020, a Specific LPA1 Antagonist, Provides Neuroprotection against Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS-986020 (sodium) - MedChem Express [bioscience.co.uk]
A Technical Guide to BMS-986020 Sodium for Idiopathic Pulmonary Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. Recent research has highlighted the lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA receptor 1 (LPA1), as a key driver of fibrosis. BMS-986020 sodium is a potent, orally bioavailable small-molecule antagonist of the LPA1 receptor that has been investigated for the treatment of IPF. This technical guide provides a comprehensive overview of BMS-986020, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols to support ongoing research and development in the field of anti-fibrotic therapies.
Core Concepts: The LPA-LPA1 Axis in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, including LPA1.[1][2] In the context of tissue injury, the LPA-LPA1 signaling axis plays a central role in initiating and perpetuating the fibrotic cascade.[1][2][3] Activation of LPA1 on fibroblasts, a key cell type in the pathogenesis of IPF, leads to their recruitment, proliferation, and differentiation into myofibroblasts, which are responsible for excessive extracellular matrix (ECM) deposition and tissue stiffening. Furthermore, this pathway contributes to vascular leakage, which can exacerbate tissue injury and inflammation. Preclinical studies in various animal models of fibrosis, including lung, have demonstrated that genetic or pharmacological inhibition of LPA1 can attenuate the fibrotic response.
Signaling Pathway of LPA1 in Pulmonary Fibrosis
Caption: LPA1 signaling cascade in fibrosis and the inhibitory action of BMS-986020.
Preclinical and In Vitro Data
BMS-986020 has been evaluated in various preclinical models, demonstrating its anti-fibrotic potential. In vitro studies have further elucidated its mechanism of action.
In Vitro Fibrogenesis Model: The "Scar-in-a-Jar" Assay
A key in vitro model used to study the anti-fibrotic effects of BMS-986020 is the "Scar-in-a-Jar" assay. This model assesses the ability of a compound to inhibit the contraction of a collagen gel mediated by fibroblasts, mimicking the tissue contraction process in fibrosis. In this model, BMS-986020 potently inhibited LPA1-induced fibrogenesis.
Experimental Workflow for "Scar-in-a-Jar" Assay
Caption: Workflow of the "Scar-in-a-Jar" in vitro fibrogenesis assay.
Off-Target Effects and Hepatobiliary Toxicity
While BMS-986020 showed promise, preclinical investigations revealed potential off-target effects related to hepatobiliary toxicity. In vitro studies demonstrated that BMS-986020 inhibits bile acid and phospholipid transporters. This inhibition is believed to be a molecule-specific off-target effect and not a class effect of LPA1 antagonists.
| Transporter | IC50 (µM) | Reference |
| BSEP | 4.8 | |
| MRP4 | 6.2 | |
| MDR3 | 7.5 |
Clinical Development in Idiopathic Pulmonary Fibrosis
BMS-986020 advanced to a Phase 2 clinical trial (NCT01766817) to evaluate its safety and efficacy in patients with IPF.
Phase 2 Clinical Trial (NCT01766817) Design
This was a randomized, double-blind, placebo-controlled, parallel-arm, multicenter trial.
Clinical Trial Workflow
References
Preclinical Pharmacology of BMS-986020 Sodium: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986020 sodium is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases. Developed by Bristol-Myers Squibb, this small molecule showed promise as an anti-fibrotic agent, particularly for the treatment of idiopathic pulmonary fibrosis (IPF). Preclinical studies demonstrated its efficacy in various in vitro and in vivo models of fibrosis. However, clinical development was halted due to hepatobiliary toxicity observed in a Phase 2 trial. This toxicity was later attributed to off-target inhibition of bile acid transporters and not the LPA1 antagonism itself. This guide provides a comprehensive overview of the preclinical pharmacology of BMS-986020, detailing its mechanism of action, in vitro and in vivo efficacy, and the toxicological findings that ultimately led to its discontinuation.
Mechanism of Action: LPA1 Receptor Antagonism
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through multiple G protein-coupled receptors, with the LPA1 receptor playing a crucial role in fibroblast activation, proliferation, and extracellular matrix deposition – key events in the progression of fibrosis.[1][2][3][4][5] BMS-986020 acts as a competitive antagonist at the LPA1 receptor, blocking the downstream signaling cascades initiated by LPA.
Signaling Pathway
The binding of LPA to the LPA1 receptor activates several heterotrimeric G proteins, primarily Gαi, Gαq, and Gα12/13.[1][2][4][5] These G proteins, in turn, initiate a cascade of intracellular events, including the activation of Rho/ROCK, PLC/PKC, and PI3K/Akt pathways, ultimately leading to pro-fibrotic cellular responses. BMS-986020 competitively inhibits the binding of LPA to LPA1, thereby attenuating these downstream signals.
In Vitro Pharmacology
The in vitro activity of BMS-986020 was characterized through a series of assays to determine its potency and selectivity for the LPA1 receptor and its effects on fibrotic processes.
On-Target Activity: LPA1 Receptor Antagonism
BMS-986020 demonstrated high-affinity binding and potent functional antagonism of the human LPA1 receptor.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Radioligand Binding | CHO cells expressing human LPA1 | Kb | 0.0067 µM | [6] |
| Functional Assay (GTPγS) | CHO cells expressing human LPA1 | IC50 | 0.3 µM | [6] |
Anti-fibrotic Effects in a "Scar-in-a-Jar" Model
The "Scar-in-a-Jar" assay is an in vitro model that mimics the fibrotic process by inducing excessive extracellular matrix (ECM) deposition from fibroblasts. In this model, BMS-986020 effectively inhibited LPA-induced fibrogenesis.
-
Cell Seeding: Primary human lung fibroblasts (e.g., WI-38 cells) are seeded in 24- or 96-well plates at a density of approximately 50,000 cells/well and allowed to adhere overnight.[7][8]
-
Induction of Fibrosis: The cell culture medium is replaced with a medium containing macromolecular crowders (e.g., a mixture of Ficoll 70 and 400) and a pro-fibrotic stimulus, such as Transforming Growth Factor-β (TGF-β) or LPA.[7][9][10]
-
Treatment: BMS-986020 is added to the culture medium at various concentrations.
-
Incubation: The cells are incubated for a period of 72 hours to several days to allow for ECM deposition.[9][10]
-
Quantification of Fibrosis: The deposition of collagen I and other ECM proteins is quantified using immunocytochemistry and high-content imaging analysis.[10]
In Vivo Pharmacology
The anti-fibrotic efficacy of BMS-986020 was evaluated in animal models of pulmonary fibrosis, most notably the bleomycin-induced lung fibrosis model.
Bleomycin-Induced Pulmonary Fibrosis Model
Intratracheal or intravenous administration of the chemotherapeutic agent bleomycin (B88199) to rodents induces lung injury and subsequent fibrosis, mimicking key aspects of human IPF. BMS-986020 demonstrated a reduction in lung fibrosis in this model.[6][11]
| Species | Model | Dose of BMS-986020 | Outcome | Reference |
| Rat | Bleomycin-induced lung fibrosis | 30 mg/kg, twice daily | Reduced lung fibrosis | [6][11] |
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[12][13]
-
Induction of Fibrosis: A single dose of bleomycin (typically 1.5 U/kg) is administered via oropharyngeal or intratracheal instillation to anesthetized mice.[14][15]
-
Treatment: BMS-986020 is administered, often starting after the initial inflammatory phase (e.g., day 7 post-bleomycin) to target the established fibrotic process.[13] Dosing is typically performed daily or twice daily via oral gavage.
-
Endpoint Analysis: At a predetermined time point (e.g., day 21 or 28), animals are euthanized, and the lungs are harvested.[11]
-
Assessment of Fibrosis: The extent of lung fibrosis is assessed through histological analysis (e.g., Masson's trichrome staining and Ashcroft scoring) and biochemical assays to quantify collagen content (e.g., hydroxyproline (B1673980) assay).[13]
Toxicology: Off-Target Hepatobiliary Effects
Despite promising anti-fibrotic activity, the clinical development of BMS-986020 was terminated due to observations of hepatobiliary toxicity in a Phase 2 trial, including elevated liver enzymes and cases of cholecystitis.[16][17][18] Subsequent preclinical investigations revealed that this toxicity was not related to its on-target LPA1 antagonism but rather to off-target inhibition of key bile acid and phospholipid transporters in the liver.
Inhibition of Bile Acid and Phospholipid Transporters
In vitro studies demonstrated that BMS-986020 inhibits several important hepatic transporters responsible for bile acid and phospholipid efflux.
| Transporter | Function | Probe Substrate | IC50 of BMS-986020 | Reference |
| BSEP (ABCB11) | Bile Salt Export Pump | Taurocholic Acid | 1.8 - 4.8 µM | [6][16][19] |
| MRP3 (ABCC3) | Multidrug Resistance-Associated Protein 3 | Estradiol-17β-glucuronide | 22 µM | [6][16][19] |
| MRP4 (ABCC4) | Multidrug Resistance-Associated Protein 4 | Estradiol-17β-glucuronide | 6.2 µM | [6][16][19] |
| MDR3 (ABCB4) | Multidrug Resistance Protein 3 (Flippase) | Phosphatidylcholine | 7.5 µM | [6][16][19] |
The inhibition of these transporters, particularly BSEP and MDR3, is a known mechanism for drug-induced liver injury (DILI), leading to the accumulation of cytotoxic bile acids and phospholipids (B1166683) within hepatocytes and subsequent cellular damage.
-
Membrane Vesicle Preparation: Inside-out membrane vesicles are prepared from cell lines (e.g., Sf9 or HEK293) overexpressing the human transporter of interest (e.g., BSEP).[20][21][22]
-
Assay Buffer and Substrate: The vesicles are incubated in a buffer containing a radiolabeled or fluorescently tagged probe substrate for the specific transporter (e.g., [3H]-Taurocholic acid for BSEP).[20][22]
-
Test Compound Incubation: BMS-986020 is added to the incubation mixture at various concentrations.
-
Initiation of Transport: ATP is added to the mixture to energize the transporter and initiate the uptake of the probe substrate into the vesicles. A parallel incubation with AMP is performed as a negative control for ATP-dependent transport.[23]
-
Termination and Filtration: The reaction is stopped by rapid filtration, separating the vesicles from the incubation medium. The filters are washed to remove any non-transported substrate.[23]
-
Quantification: The amount of probe substrate accumulated inside the vesicles is quantified using liquid scintillation counting or LC-MS/MS.[21]
-
Data Analysis: The percentage of inhibition at each concentration of BMS-986020 is calculated, and an IC50 value is determined.
Mechanism of Hepatotoxicity
The inhibition of BSEP and MDR3 by BMS-986020 disrupts the normal flow of bile acids and phospholipids from hepatocytes into the bile canaliculi. This leads to an intracellular accumulation of these cytotoxic compounds, causing mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte and cholangiocyte injury, manifesting as cholestasis and cholecystitis.
Conclusion
This compound is a potent LPA1 receptor antagonist with demonstrated anti-fibrotic activity in preclinical models. Its development highlighted the therapeutic potential of targeting the LPA-LPA1 axis for fibrotic diseases. However, the unforeseen off-target hepatobiliary toxicity underscores the critical importance of comprehensive toxicological profiling, particularly concerning hepatic transporters, during drug development. The preclinical data for BMS-986020 remains a valuable resource for understanding the pharmacology of LPA1 antagonists and the mechanisms of drug-induced liver injury. This knowledge has paved the way for the development of second-generation LPA1 antagonists with improved safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The Scar-in-a-Jar: studying potential antifibrotic compounds from the epigenetic to extracellular level in a single well - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corelifeanalytics.com [corelifeanalytics.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. Bleomycin-Induced Pulmonary Fibrosis in C57Bl/6 mice [protocols.io]
- 13. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 14. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 15. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 22. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. corning.com [corning.com]
BMS-986020 and its Impact on Fibroblast Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by the excessive accumulation of extracellular matrix (ECM), leading to organ scarring and failure.[1] A key cellular driver of this process is the activation of fibroblasts, which differentiate into contractile, ECM-producing myofibroblasts. The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA receptor 1 (LPA1), has been identified as a pivotal mediator of fibroblast recruitment, proliferation, and activation.[1][2] BMS-986020 is a potent, orally bioavailable antagonist of the LPA1 receptor developed to disrupt this pathological cascade.[3][4] This document provides a detailed technical guide on the mechanism of action of BMS-986020, its quantified effects on fibroblast activation from in vitro and clinical studies, and the experimental protocols used to elucidate these effects.
Core Mechanism of Action: Antagonism of the LPA-LPA1 Axis
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through G protein-coupled receptors (GPCRs), with the LPA1 receptor being a primary mediator of fibrotic processes. In response to tissue injury, LPA levels rise, activating LPA1 on fibroblasts. This engagement triggers downstream signaling through multiple G protein families (Gαq, Gαi, and Gα12/13), culminating in pro-fibrotic cellular responses including migration, proliferation, and transformation into myofibroblasts.
BMS-986020 functions as a high-affinity, selective antagonist of the LPA1 receptor. By competitively binding to LPA1, it blocks the downstream signaling cascades initiated by LPA, thereby inhibiting the core cellular events that drive fibrosis. Preclinical studies have demonstrated its anti-fibrotic activity in models of lung, skin, liver, and kidney fibrosis.
Data Presentation: Quantified Effects on Fibroblast Activation
In Vitro Efficacy
The anti-fibrotic effects of BMS-986020 have been quantified in vitro, notably using the "Scar-in-a-Jar" model, which simulates fibrogenesis. In this assay, BMS-986020 demonstrated potent, LPA1-dependent inhibition of fibrogenesis.
Table 1: In Vitro Inhibition of Pro-Fibrotic Markers by BMS-986020
| Biomarker | Description | Stimulus | Effect of BMS-986020 | Source |
|---|---|---|---|---|
| PRO-C1, PRO-C3, PRO-C6 | Pro-peptides of collagen types I, III, and VI (markers of formation) | LPA | Significant reduction in production | |
| α-SMA | Alpha-smooth muscle actin (marker of myofibroblast differentiation) | LPA | Increased levels inhibited | |
| FBN-C | Fibronection C-terminal fragment (involved in ECM assembly) | LPA | Markedly inhibited production |
| Fibroblast Migration | Chemotactic response of fibroblasts | LPA | Inhibited | |
Clinical Efficacy (Phase 2 Study: NCT01766817)
A Phase 2 clinical trial in patients with IPF evaluated the safety and efficacy of BMS-986020. The study demonstrated that treatment with 600 mg twice daily (BID) for 26 weeks significantly slowed the decline in lung function as measured by Forced Vital Capacity (FVC). A post hoc analysis also revealed a significant reduction in serum biomarkers of ECM turnover, correlating with improved lung function.
Table 2: Clinical Trial Results for BMS-986020 (600 mg BID vs. Placebo)
| Endpoint | Measurement | Result | p-value | Source |
|---|---|---|---|---|
| Efficacy | Rate of FVC decline over 26 weeks | Slower decline with BMS-986020 (-0.042 L) vs. Placebo (-0.134 L) | 0.049 | |
| Biomarker | Change in serum PRO-C3 | Significant reduction | <0.05 | |
| Biomarker | Change in serum C3M (Collagen Type III degradation) | Significant reduction | <0.05 |
| Biomarker | Change in serum C6M (Collagen Type VI degradation) | Significant reduction | <0.05 | |
Note: The Phase 2 study was terminated early due to hepatobiliary toxicity (dose-related elevations in hepatic enzymes and cases of cholecystitis) observed in the treatment arms.
Experimental Protocols
In Vitro Fibrogenesis Assay ("Scar-in-a-Jar" Model)
This model is used to assess the direct, LPA1-dependent fibrogenic effects of LPA and the inhibitory potential of compounds like BMS-986020.
Objective: To quantify the effect of BMS-986020 on LPA-induced ECM production and fibroblast activation in a 3D culture system.
Methodology:
-
Cell Culture: Primary human lung fibroblasts are cultured in standard growth medium. For experiments, cells are serum-starved to establish quiescence.
-
Microtissue Formation: Fibroblasts are seeded onto low-attachment plates, allowing them to aggregate and form 3D microtissues (spheroids).
-
Treatment: Microtissues are treated with:
-
Vehicle control (e.g., DMSO).
-
LPA (e.g., 1-10 µM) to induce fibrogenesis.
-
LPA in combination with varying concentrations of BMS-986020.
-
-
Incubation: The treated microtissues are incubated for a period of 48-72 hours to allow for ECM deposition and cell activation.
-
Endpoint Analysis:
-
Biomarker Quantification: The culture supernatant is collected, and levels of ECM-related neoepitope biomarkers (e.g., PRO-C1, PRO-C3, PRO-C6) are measured using specific ELISAs.
-
Immunofluorescence: Microtissues are fixed, sectioned, and stained for key fibrotic markers such as α-SMA and collagen types.
-
Imaging: Confocal microscopy is used to visualize and quantify the expression and organization of fibrotic markers within the 3D structure.
-
Assessment of Fibroblast Activation by α-SMA Immunocytochemistry
This protocol is a standard method for assessing the differentiation of fibroblasts into myofibroblasts.
Objective: To visualize and quantify α-SMA expression in cultured fibroblasts following treatment.
Methodology:
-
Cell Plating: Plate fibroblasts onto glass coverslips in a multi-well plate and allow them to adhere.
-
Starvation & Treatment: Serum-starve the cells for 24 hours. Subsequently, treat with appropriate stimuli (e.g., LPA) with or without BMS-986020 for 48-72 hours.
-
Fixation and Permeabilization:
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde for 10-15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody specific for α-SMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Capture images using a fluorescence microscope.
-
Quantify activation by calculating the percentage of α-SMA-positive cells (displaying distinct stress fibers) relative to the total number of cells (DAPI-stained nuclei).
-
Conclusion
BMS-986020 effectively inhibits fibroblast activation by antagonizing the LPA1 receptor, a key node in pro-fibrotic signaling pathways. Both in vitro and clinical data confirm its ability to reduce ECM production and, in patients with IPF, slow the progression of lung function decline. While the clinical development of BMS-986020 was halted due to off-target hepatobiliary toxicity, its proof-of-concept efficacy has validated the LPA-LPA1 axis as a therapeutic target for fibrosis. These findings have directly informed the development of second-generation LPA1 antagonists with improved safety profiles, underscoring the importance of the foundational research conducted with BMS-986020.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to the Cellular Pathways Affected by BMS-986020 Sodium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986020 sodium is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed for the treatment of idiopathic pulmonary fibrosis (IPF), it has demonstrated efficacy in slowing the decline of lung function. However, its clinical development was halted due to hepatobiliary toxicity. This guide provides a comprehensive overview of the cellular pathways modulated by BMS-986020, detailing its on-target and off-target effects. By synthesizing preclinical and clinical data, this document aims to serve as a critical resource for researchers in the fields of fibrosis, LPA signaling, and drug development. We will delve into the core mechanism of action, the molecular basis of its adverse effects, and the experimental methodologies used to elucidate these pathways.
Core Mechanism of Action: LPA1 Receptor Antagonism
The primary pharmacological activity of BMS-986020 is the competitive antagonism of the LPA1 receptor.[1][2] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to its G protein-coupled receptors, including LPA1, triggers a cascade of cellular events crucial in the pathogenesis of fibrosis.[3][4] These events include fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key drivers of extracellular matrix deposition and tissue scarring.[4]
The LPA1 Signaling Pathway
Activation of the LPA1 receptor by LPA initiates signaling through multiple G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. BMS-986020, by blocking the binding of LPA to LPA1, effectively inhibits these downstream signaling cascades.
Off-Target Pathways and Toxicological Profile
The clinical utility of BMS-986020 was ultimately limited by off-target effects, primarily manifesting as hepatobiliary toxicity. These adverse effects are not considered a class effect of LPA1 antagonism but are specific to the molecular structure of BMS-986020.
Inhibition of Bile Acid and Phospholipid Transporters
BMS-986020 has been shown to inhibit key transporters involved in bile acid and phospholipid homeostasis, including the Bile Salt Export Pump (BSEP), Multidrug Resistance-associated Protein 4 (MRP4), and Multidrug Resistance Protein 3 (MDR3). Inhibition of these transporters disrupts the normal flow of bile acids, leading to their accumulation in hepatocytes and causing cellular damage and inflammation.
Mitochondrial Dysfunction
Further contributing to its toxicity profile, BMS-986020 has been observed to impair mitochondrial function in human hepatocytes and cholangiocytes. This includes the inhibition of basal and maximal respiration, leading to decreased ATP production and reduced spare respiratory capacity. Mitochondrial impairment can exacerbate the cellular stress caused by bile acid accumulation, leading to a synergistic hepatotoxic effect.
Quantitative Data Summary
The following tables summarize the key quantitative data for BMS-986020, providing insights into its potency and clinical efficacy.
Table 1: In Vitro Inhibitory Activity of BMS-986020
| Target | IC50 | Cell/System | Reference |
| BSEP | 4.8 µM | In vitro transporter assay | |
| MRP4 | 6.2 µM | In vitro transporter assay | |
| MDR3 | 7.5 µM | In vitro transporter assay | |
| LPA1-mediated Ca²⁺ release | 17 nM (for AM966, a similar LPA1 antagonist) | Ca²⁺ flux assay |
Table 2: Target Engagement in Preclinical Models
| Model | BMS-986020 Concentration | Percent Displacement of [¹⁸F]BMT-083133 | Reference |
| Healthy Mice Lung Sections | 0.1 nM | 18% | |
| Bleomycin-Treated Mice Lung Sections | 0.1 nM | 24% | |
| IPF Patient Lung Sections | 0.1 nM | 31% |
Table 3: Clinical Efficacy in Idiopathic Pulmonary Fibrosis (Phase 2, NCT01766817)
| Treatment Group | Change in Forced Vital Capacity (FVC) over 26 weeks | p-value vs. Placebo | Reference |
| Placebo | -0.134 L | - | |
| BMS-986020 (600 mg BID) | -0.042 L | 0.049 |
Key Experimental Protocols
"Scar-in-a-Jar" In Vitro Fibrogenesis Model
This model was instrumental in elucidating the antifibrotic mechanism of BMS-986020.
-
Objective: To assess the effect of BMS-986020 on LPA-induced fibrogenesis.
-
Methodology:
-
Human lung fibroblasts are cultured in a three-dimensional collagen gel.
-
The cells are stimulated with LPA to induce a fibrotic response, characterized by collagen contraction and deposition of extracellular matrix proteins.
-
BMS-986020 is added at various concentrations to assess its ability to inhibit the LPA-induced fibrotic changes.
-
Endpoints include measurement of gel contraction, analysis of collagen content, and quantification of fibrosis-related gene and protein expression (e.g., α-smooth muscle actin, collagen type I).
-
Bile Salt Export Pump (BSEP) Inhibition Assay
-
Objective: To determine the inhibitory potential of BMS-986020 on BSEP-mediated bile acid transport.
-
Methodology:
-
Membrane vesicles from cells overexpressing human BSEP are prepared.
-
A fluorescently labeled or radiolabeled BSEP substrate (e.g., taurocholate) is incubated with the vesicles in the presence of ATP to initiate transport.
-
Varying concentrations of BMS-986020 are included to assess their inhibitory effect.
-
The amount of substrate transported into the vesicles is quantified, and the IC50 value is calculated.
-
Mitochondrial Function Analysis
-
Objective: To evaluate the impact of BMS-986020 on mitochondrial respiration in hepatocytes.
-
Methodology:
-
Primary human hepatocytes or a relevant cell line are seeded in a specialized microplate.
-
The cells are treated with different concentrations of BMS-986020.
-
Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer or a similar instrument.
-
A mitochondrial stress test is performed by sequential injection of oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Conclusion
This compound is a compelling example of a highly potent and selective drug candidate whose clinical development was ultimately thwarted by off-target toxicities. Its primary mechanism of action, the antagonism of the LPA1 receptor, represents a valid and promising therapeutic strategy for fibrotic diseases. The antifibrotic effects of BMS-986020, demonstrated both in vitro and in a Phase 2 clinical trial for IPF, underscore the importance of the LPA1 pathway in the progression of fibrosis.
However, the off-target inhibition of bile acid transporters and the impairment of mitochondrial function highlight the critical need for thorough toxicological profiling early in the drug development process. The case of BMS-986020 provides invaluable lessons for medicinal chemists and drug developers in designing next-generation LPA1 antagonists with improved safety profiles. Future research in this area should focus on structurally distinct molecules that retain high affinity for the LPA1 receptor while avoiding the liabilities that led to the discontinuation of BMS-986020. This in-depth guide serves as a comprehensive resource for understanding the complex pharmacology of BMS-986020 and for informing the development of safer and more effective antifibrotic therapies.
References
Methodological & Application
Application Notes and Protocols for BMS-986020 Sodium in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases.[1][2][3] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, activates downstream signaling pathways that promote fibroblast recruitment, proliferation, and differentiation into myofibroblasts, leading to excessive extracellular matrix (ECM) deposition.[4] BMS-986020 inhibits these pro-fibrotic signaling cascades by blocking the interaction of LPA with the LPA1 receptor.[4] These application notes provide an overview of the in vitro pharmacology of BMS-986020 and detailed protocols for key experiments to assess its activity.
Mechanism of Action
BMS-986020 functions as a high-affinity antagonist of the LPA1 receptor. The binding of LPA to the LPA1 receptor typically initiates a signaling cascade through Gαi and Gαq proteins. This leads to the inhibition of adenylyl cyclase and the activation of phospholipase C, respectively. The subsequent increase in intracellular calcium (Ca2+) and activation of other downstream effectors contribute to the pro-fibrotic cellular responses. BMS-986020 competitively blocks the binding of LPA to the LPA1 receptor, thereby attenuating these downstream signaling events.
Data Presentation
In Vitro Potency and Selectivity of BMS-986020
| Target | Assay Type | Cell Line/System | Species | Potency (IC50 / Kb) | Reference |
| LPA1 | Calcium Mobilization | CHO cells expressing human LPA1 | Human | 0.3 µM | |
| LPA1 | GTPγS Binding | CHO cell membranes with human LPA1 | Human | < 300 nM | |
| LPA1 | Antagonist Activity | CHO-LPA1 cells | Human | pKb ~8 | |
| LPA3 | Calcium Mobilization | CHO cells expressing human LPA3 | Human | >1 µM |
Off-Target Activity of BMS-986020
| Target | Assay Type | Potency (IC50) | Reference |
| BSEP | Transporter Inhibition | 1.8 µM / 4.8 µM | |
| MRP3 | Transporter Inhibition | 22 µM | |
| MRP4 | Transporter Inhibition | 6.2 µM | |
| MDR3 | Transporter Inhibition | 7.5 µM | |
| OATP1B1 | Transporter Inhibition | 0.17 µM | |
| OATP1B3 | Transporter Inhibition | 0.57 µM |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the activity of BMS-986020.
GTPγS Binding Assay
This assay measures the ability of BMS-986020 to inhibit LPA-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon LPA1 receptor activation.
Materials:
-
Membranes from cells overexpressing the human LPA1 receptor (e.g., CHO-hLPA1).
-
BMS-986020 sodium
-
LPA (18:1 or other relevant species)
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Saponin
-
Scintillation counter
-
Glass fiber filters
Protocol:
-
Membrane Preparation: Prepare membranes from CHO-hLPA1 cells according to standard laboratory protocols.
-
Reaction Mixture Preparation:
-
Prepare a 4x working stock of BMS-986020 by performing serial dilutions in Assay Buffer.
-
Prepare a 4x working stock of LPA at a concentration that gives a submaximal stimulation (e.g., EC80), also in Assay Buffer.
-
Prepare a 4x stock of [³⁵S]GTPγS (e.g., 1.2 nM) in Assay Buffer.
-
Prepare a 4x stock of GDP (e.g., 40 µM) in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the cell membrane suspension.
-
Add 25 µL of the GDP solution to each well.
-
Add 25 µL of the [³⁵S]GTPγS solution to each well.
-
Add 25 µL of the BMS-986020 dilutions (or vehicle control) to the appropriate wells and incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of the LPA solution to each well.
-
Incubate the plate for 30 minutes at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of bound [³⁵S]GTPγS for each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LPA-stimulated [³⁵S]GTPγS binding for each concentration of BMS-986020.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calcium Mobilization Assay
This assay determines the antagonist potency of BMS-986020 by measuring its ability to inhibit the LPA-induced increase in intracellular calcium concentration in cells expressing the LPA1 receptor.
Materials:
-
A cell line stably expressing the human LPA1 receptor (e.g., CHO-hLPA1 or HEK293-hLPA1).
-
This compound
-
LPA (18:1 or other relevant species)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence plate reader with an integrated fluidics system.
Protocol:
-
Cell Preparation:
-
Seed the LPA1-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Wash the cells with Assay Buffer to remove excess dye.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of BMS-986020 in Assay Buffer at a concentration that is 2x the final desired concentration.
-
Prepare an LPA solution in Assay Buffer at a concentration that is 4x the final desired EC₈₀ concentration (predetermined from an agonist dose-response curve).
-
-
Fluorescence Measurement (Antagonist Mode):
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument's fluidics system adds the BMS-986020 dilutions to the cell plate.
-
Incubate for a predetermined time (e.g., 5-15 minutes) to allow the antagonist to bind to the receptor.
-
Add the LPA solution to the wells and continue to record the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well after LPA addition.
-
Normalize the data to the response of the LPA-only control (100% activity) and the vehicle-only control (0% activity).
-
Plot the percentage of inhibition against the log concentration of BMS-986020 and determine the IC50 value using a sigmoidal dose-response curve.
-
Chemotaxis Assay (Transwell Migration)
This assay assesses the ability of BMS-986020 to inhibit the directed migration of cells towards an LPA gradient.
Materials:
-
Fibroblast cell line (e.g., IMR-90 human lung fibroblasts) or another cell type expressing LPA1.
-
This compound
-
LPA (18:1 or other relevant species)
-
Transwell inserts (e.g., 8 µm pore size).
-
Cell culture medium with low serum or serum-free medium containing 0.1% fatty acid-free BSA.
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet).
Protocol:
-
Cell Preparation:
-
Serum-starve the cells for 24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with various concentrations of BMS-986020 (or vehicle control) for 15-30 minutes at 37°C.
-
-
Assay Setup:
-
Add serum-free medium containing LPA to the lower chamber of the Transwell plate.
-
Add serum-free medium without LPA to the lower chamber for the negative control wells.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension (pre-incubated with BMS-986020) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a duration sufficient for cell migration (e.g., 4-18 hours, depending on the cell type).
-
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with 0.1% crystal violet.
-
After washing and drying, count the number of migrated cells in several fields of view for each insert using a microscope. Alternatively, the dye can be eluted and the absorbance measured.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Express the data as a percentage of migration relative to the LPA-only control (100%).
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of BMS-986020.
-
"Scar-in-a-Jar" In Vitro Fibrogenesis Model
This assay models fibrosis in vitro by promoting the deposition of an extracellular matrix by fibroblasts, which can be inhibited by anti-fibrotic compounds like BMS-986020.
Materials:
-
Human lung fibroblasts (e.g., WI-38).
-
This compound
-
LPA (or TGF-β1 as a pro-fibrotic stimulus).
-
Cell culture medium (e.g., DMEM) with low serum (e.g., 0.4% FBS).
-
Macromolecular crowding agent (e.g., Ficoll).
-
L-ascorbic acid 2-phosphate.
-
Reagents for immunocytochemistry (e.g., antibodies against collagen I or α-smooth muscle actin, fluorescent secondary antibodies, and a nuclear stain).
-
High-content imaging system.
Protocol:
-
Cell Seeding:
-
Seed the fibroblasts in a 96-well plate at an appropriate density.
-
-
Induction of Fibrogenesis:
-
After the cells have adhered, replace the medium with low-serum medium containing the macromolecular crowding agent and L-ascorbic acid 2-phosphate.
-
Add LPA (or TGF-β1) to the medium to stimulate fibrogenesis.
-
Add various concentrations of BMS-986020 (or vehicle control) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for an extended period (e.g., 72 hours to 14 days), with media changes as necessary.
-
-
Quantification of ECM Deposition:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells and perform immunocytochemistry for a marker of fibrosis, such as collagen I.
-
Stain the cell nuclei with a fluorescent dye.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity or the area of the deposited collagen I for each well.
-
Normalize the collagen deposition to the cell number (as determined by the nuclear stain).
-
Calculate the percentage of inhibition of collagen deposition for each concentration of BMS-986020 relative to the LPA/TGF-β1 control.
-
Determine the IC50 value for the inhibition of fibrogenesis.
-
References
Application Notes and Protocols for the Use of BMS-986020 in Human Lung Fibroblast Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to scarring and loss of lung function.[1][2] A key pathway implicated in the pathogenesis of IPF is the signaling of lysophosphatidic acid (LPA) through its receptor, LPA1.[3][4] Activation of the LPA1 receptor on lung fibroblasts promotes their proliferation, migration, and differentiation into myofibroblasts, which are the primary cells responsible for excessive ECM production.[5]
BMS-986020 is a potent and selective antagonist of the LPA1 receptor. It was developed for the treatment of IPF and showed promise in a Phase 2 clinical trial by significantly slowing the decline in forced vital capacity (FVC) in patients. However, the clinical development of BMS-986020 was halted due to hepatobiliary toxicity, which was later suggested to be an off-target effect and not a class effect of LPA1 antagonism. Despite its discontinuation in clinical trials, BMS-986020 remains a valuable tool for in vitro and preclinical research aimed at understanding the role of the LPA-LPA1 axis in fibrosis and for the evaluation of novel anti-fibrotic therapies.
These application notes provide detailed protocols for utilizing BMS-986020 in key in vitro assays with human lung fibroblasts to study its anti-fibrotic effects.
Mechanism of Action
BMS-986020 is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). By binding to LPA1, it blocks the downstream signaling cascades initiated by lysophosphatidic acid (LPA). In the context of lung fibroblasts, this inhibition mitigates pro-fibrotic processes such as cell proliferation, migration, and the deposition of extracellular matrix.
Data Presentation
Table 1: In Vitro Efficacy of LPA1 Antagonists on Human Lung Fibroblasts
| Compound | Assay | Cell Type | Endpoint | Potency | Reference |
| BMS-986020 | Scar-in-a-Jar Fibrogenesis | Human Lung Fibroblasts | Inhibition of ECM Formation | ~100-500 nM (Approx. IC100) | |
| PIPE-791 | Collagen Expression | Human Lung Fibroblasts | Inhibition of LPA-induced Collagen Expression | IC50 = 1.1 nM | |
| AM966 | Chemotaxis | Human IMR-90 Lung Fibroblasts | Inhibition of LPA-induced Cell Migration | IC50 = 181 nM |
Table 2: Off-Target Activity of BMS-986020
| Target | Assay | Endpoint | Potency (IC50) | Reference |
| BSEP (Bile Salt Export Pump) | Transporter Inhibition | Inhibition of Bile Acid Efflux | 1.8 µM | |
| MRP4 (Multidrug Resistance-associated Protein 4) | Transporter Inhibition | Inhibition of Bile Acid Efflux | 6.2 µM | |
| MDR3 (Multidrug Resistance Protein 3) | Transporter Inhibition | Inhibition of Phospholipid Efflux | 7.5 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.
LPA1 Signaling Pathway in Lung Fibroblasts
Caption: LPA1 receptor signaling pathway and inhibition by BMS-986020.
Experimental Workflow: In Vitro Fibrogenesis Assay ("Scar-in-a-Jar")
Caption: Workflow for the "Scar-in-a-Jar" in vitro fibrogenesis assay.
Experimental Protocols
In Vitro Fibrogenesis Assay ("Scar-in-a-Jar")
This assay measures the production of new extracellular matrix components by human lung fibroblasts in a three-dimensional culture system that mimics the crowded in vivo environment.
Materials:
-
Human lung fibroblasts (e.g., Lonza, CC-2512)
-
48-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with GlutaMax
-
Fetal Bovine Serum (FBS)
-
Ficoll 70 and Ficoll 400
-
Ascorbic acid
-
Recombinant Human TGF-β1 (e.g., R&D Systems, 100-B-010) or LPA
-
BMS-986020 (solubilized in DMSO)
-
ELISA kits for ECM-neoepitope biomarkers (e.g., PRO-C1, PRO-C3)
Procedure:
-
Cell Seeding: Seed human lung fibroblasts into 48-well plates at a density of 20,000 cells per well.
-
Cell Culture: Culture the cells in DMEM + GlutaMax supplemented with 0.4% FBS, 37.5 mg/mL Ficoll 70, 25 mg/mL Ficoll 400, and 1% ascorbic acid.
-
Stimulation: After 24 hours, stimulate the cells with 1 ng/mL TGF-β1 or an appropriate concentration of LPA to induce fibrogenesis.
-
Treatment: Immediately after stimulation, add BMS-986020 at a range of concentrations (e.g., 1 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
Analysis: Quantify the levels of ECM-neoepitope biomarkers (e.g., procollagen (B1174764) type I, procollagen type III) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Interpretation: Compare the levels of ECM biomarkers in the BMS-986020-treated wells to the vehicle-treated, stimulated control to determine the inhibitory effect of the compound.
Fibroblast Proliferation Assay
This assay assesses the ability of BMS-986020 to inhibit the proliferation of human lung fibroblasts induced by pro-mitogenic factors like Platelet-Derived Growth Factor (PDGF).
Materials:
-
Human lung fibroblasts
-
96-well black, clear-bottom cell culture plates
-
DMEM with 0.1% Human Serum Albumin (HSA)
-
Recombinant Human PDGF
-
BMS-986020 (solubilized in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding: Seed human lung fibroblasts in a 96-well plate at a density of 4,000 cells/well and allow them to attach overnight.
-
Serum Starvation: The following day, replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of BMS-986020 or vehicle (DMSO) for 1 hour. Then, add a pre-determined EC80 concentration of PDGF to induce proliferation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Quantification of Proliferation: Measure cell proliferation using a suitable assay kit (e.g., CellTiter-Glo®) according to the manufacturer's protocol. This typically involves adding the reagent to the wells, incubating for a short period, and then reading the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage inhibition of proliferation for each concentration of BMS-986020 compared to the PDGF-stimulated control. Determine the IC50 value from the dose-response curve.
Chemotaxis (Cell Migration) Assay
This assay measures the ability of BMS-986020 to block the directed migration of human lung fibroblasts towards a chemoattractant, such as LPA.
Materials:
-
Human lung fibroblasts (e.g., IMR-90)
-
Chemotaxis chamber (e.g., Boyden chamber with an 8 µm pore size polycarbonate membrane)
-
Serum-free DMEM with 0.1% Bovine Serum Albumin (BSA)
-
Lysophosphatidic Acid (LPA)
-
BMS-986020 (solubilized in DMSO)
-
Calcein-AM or similar fluorescent dye for cell labeling
Procedure:
-
Cell Preparation: Culture human lung fibroblasts to ~80% confluency. On the day of the assay, serum-starve the cells for 4-6 hours.
-
Cell Labeling: Harvest the cells and resuspend them in serum-free DMEM with 0.1% BSA. Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Assay Setup:
-
In the lower chamber of the Boyden apparatus, add serum-free medium containing LPA as the chemoattractant.
-
In the upper chamber, add the fluorescently labeled fibroblasts that have been pre-incubated with various concentrations of BMS-986020 or vehicle (DMSO) for 30 minutes.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration through the porous membrane.
-
Quantification of Migration: After incubation, remove the non-migrated cells from the top of the membrane. Measure the fluorescence of the migrated cells on the bottom of the membrane using a fluorescence plate reader.
-
Data Analysis: Determine the percentage inhibition of chemotaxis for each BMS-986020 concentration relative to the LPA-stimulated control and calculate the IC50 value.
Conclusion
BMS-986020 is a critical research tool for investigating the role of the LPA1 receptor in the pathophysiology of pulmonary fibrosis. The protocols outlined in these application notes provide a robust framework for assessing the anti-fibrotic potential of BMS-986020 and other LPA1 antagonists in assays utilizing human lung fibroblasts. The provided data and diagrams offer a comprehensive overview to aid researchers in their experimental design and data interpretation. While BMS-986020's clinical development was halted, its utility in preclinical research continues to be invaluable for the development of new and safer therapies for IPF.
References
- 1. Idiopathic Pulmonary Fibrosis | LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis | springermedicine.com [springermedicine.com]
- 2. Frontiers | Inhibition of the Proliferation of Human Lung Fibroblasts by Prostacyclin Receptor Agonists is Linked to a Sustained cAMP Signal in the Nucleus [frontiersin.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. LPA1 antagonist-derived LNPs deliver A20 mRNA and promote anti-fibrotic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
Application Notes and Protocols for BMS-986020 in a Bleomycin-Induced Lung Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1][2] Activation of LPA1 by its ligand, lysophosphatidic acid (LPA), promotes a cascade of pro-fibrotic cellular responses, including fibroblast recruitment and activation, myofibroblast differentiation, and vascular leakage.[3][4] Preclinical studies have demonstrated the anti-fibrotic efficacy of LPA1 receptor antagonists in various models of fibrosis.[5] Although the clinical development of BMS-986020 was halted due to hepatobiliary toxicity, its preclinical evaluation provides valuable insights into the therapeutic potential of LPA1 antagonism in lung fibrosis.
These application notes provide a summary of the available preclinical data and detailed protocols for utilizing BMS-986020 in a bleomycin-induced lung fibrosis mouse model, a widely used animal model to study the mechanisms of pulmonary fibrosis and evaluate potential therapies.
Data Presentation
Table 1: Preclinical Dosage of a BMS LPA1 Antagonist in a Bleomycin-Induced Lung Fibrosis Model
| Compound | Animal Model | Dosage | Route of Administration | Frequency | Efficacy | Reference |
| BMS-986234 | Rat | 30 mg/kg | Oral | Twice daily (b.i.d.) | Demonstrated anti-fibrotic activity |
Signaling Pathway
The activation of the LPA1 receptor by LPA initiates multiple downstream signaling cascades that contribute to the pathogenesis of pulmonary fibrosis. A simplified representation of this pathway is illustrated below.
Caption: LPA1 Signaling Pathway in Pulmonary Fibrosis.
Experimental Protocols
The following protocols are based on established methods for inducing pulmonary fibrosis in mice using bleomycin (B88199) and a proposed administration protocol for BMS-986020 based on related compounds.
Experimental Workflow
Caption: Experimental Workflow for BMS-986020 Evaluation.
Bleomycin-Induced Lung Fibrosis Model
Materials:
-
Bleomycin sulfate (B86663)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Animal feeding needles (for oral gavage)
-
Surgical tools for intratracheal instillation
Procedure:
-
Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Anesthetize the mice using a suitable anesthetic.
-
For intratracheal administration, make a small incision in the neck to expose the trachea.
-
Instill a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline directly into the trachea.
-
Suture the incision and allow the mice to recover on a warming pad.
-
Monitor the animals daily for weight loss and signs of distress.
BMS-986020 Administration
Note: The following protocol is a proposed method based on the administration of similar LPA1 antagonists. The optimal dose and formulation of BMS-986020 should be determined empirically.
Materials:
-
BMS-986020
-
Vehicle for suspension (e.g., 0.5% methylcellulose)
Procedure:
-
Prepare a suspension of BMS-986020 in the vehicle at the desired concentration. Based on data from a related compound, a starting dose of 30 mg/kg could be considered.
-
Administer the BMS-986020 suspension or vehicle control to the mice via oral gavage.
-
Treatment can be initiated either prophylactically (starting on the same day as bleomycin administration) or therapeutically (starting after the initial inflammatory phase, e.g., day 7 or 14).
-
Continue daily or twice-daily administration for the duration of the study (e.g., 14 or 21 days).
Assessment of Pulmonary Fibrosis
Procedure:
-
At the end of the treatment period (e.g., day 21), euthanize the mice.
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea and lavage the lungs with sterile saline.
-
Collect the bronchoalveolar lavage fluid (BALF) and centrifuge to pellet the cells.
-
Perform total and differential cell counts on the cell pellet.
-
Use the supernatant for cytokine analysis (e.g., ELISA for TGF-β1, IL-6).
-
-
Histological Analysis:
-
Perfuse the lungs with saline and fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin (B1166041) and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition.
-
Score the extent of fibrosis using a semi-quantitative method such as the Ashcroft score.
-
-
Collagen Quantification:
-
Harvest a portion of the lung tissue and hydrolyze it.
-
Measure the hydroxyproline content, a major component of collagen, using a colorimetric assay. The amount of hydroxyproline is directly proportional to the amount of collagen.
-
Conclusion
BMS-986020 is a valuable tool for investigating the role of the LPA1 receptor in the pathogenesis of pulmonary fibrosis. While its clinical development was halted, the preclinical data for it and its successor compounds strongly support the therapeutic potential of LPA1 antagonism. The protocols outlined in these application notes provide a framework for researchers to further explore the anti-fibrotic effects of BMS-986020 and other LPA1 antagonists in the bleomycin-induced lung fibrosis model. It is recommended that researchers optimize the dosage and treatment regimen for their specific experimental conditions.
References
- 1. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes & Protocols: "Scar-in-a-Jar" Assay for Evaluating the Anti-Fibrotic Activity of BMS-986020
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the "Scar-in-a-Jar" in vitro assay, a powerful tool for assessing fibrogenesis and evaluating the efficacy of anti-fibrotic compounds. This document specifically outlines the application of this assay to study the effects of BMS-986020, a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), on lysophosphatidic acid (LPA)-induced fibrogenesis.
BMS-986020 has been investigated for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease characterized by excessive scarring of lung tissue.[1][2][3] The "Scar-in-a-Jar" assay serves as a valuable preclinical model to understand the anti-fibrotic mechanism of action of LPA1 antagonists like BMS-986020.[2][3]
Mechanism of Action of BMS-986020 and the LPA1 Signaling Pathway
BMS-986020 is a lysophosphatidic acid receptor 1 (LPA1) antagonist.[2][3] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to its G protein-coupled receptor LPA1, activates several downstream signaling pathways implicated in fibrosis. These pathways involve G proteins such as Gαi/o, Gαq/11, and Gα12/13, which in turn modulate the activity of effectors like Rho, Rac, and mitogen-activated protein kinase (MAPK). The activation of these cascades in fibroblasts leads to pro-fibrotic responses, including cell proliferation, migration, and excessive deposition of extracellular matrix (ECM) components, such as collagen. By blocking the LPA1 receptor, BMS-986020 inhibits these downstream signaling events, thereby reducing fibrogenesis.[2][3]
Quantitative Data Summary
In a prolonged "Scar-in-a-Jar" in vitro model using human lung fibroblasts, BMS-986020 demonstrated a potent and dose-dependent inhibition of LPA-induced fibrogenesis. The production of key biomarkers of fibrosis was significantly reduced in the presence of BMS-986020. The maximal inhibitory effect of BMS-986020 on the production of all measured biomarkers in LPA-stimulated cells was observed at a concentration of approximately 0.5 μM.[1]
| Biomarker | Description | Effect of BMS-986020 on LPA-Stimulated Production |
| PRO-C1 | N-terminal propeptide of type I collagen | Dose-dependent reduction[1] |
| PRO-C3 | N-terminal propeptide of type III collagen | Dose-dependent reduction[1] |
| PRO-C6 | C-terminal propeptide of type VI collagen | Dose-dependent reduction[1] |
| α-SMA | Alpha-smooth muscle actin | Dose-dependent reduction[1] |
| FBN-C | C-terminal fragment of fibronectin | Dose-dependent reduction[1] |
Experimental Protocols
Prolonged "Scar-in-a-Jar" Assay for Evaluating BMS-986020
This protocol is adapted from studies investigating the anti-fibrotic effects of BMS-986020 on LPA-stimulated human lung fibroblasts.[1]
Objective: To assess the dose-dependent effect of BMS-986020 on LPA-induced extracellular matrix deposition and fibroblast activation in a 3D-like in vitro environment.
Materials:
-
Human lung fibroblasts (e.g., cat. no. CC-2512, Lonza)
-
Dulbecco's Modified Eagle Medium (DMEM) + GlutaMax
-
Fetal Bovine Serum (FBS)
-
Ficoll 70 (37.5 mg/mL)
-
Ficoll 400 (25 mg/mL)
-
Ascorbic acid (1%)
-
Lysophosphatidic acid (LPA) (20 µM)
-
BMS-986020 (various concentrations for dose-response analysis)
-
48-well cell culture plates
-
ELISA kits for biomarkers (PRO-C1, PRO-C3, PRO-C6, α-SMA, FBN-C)
-
Cell viability assay kit (e.g., LDH cytotoxicity assay)
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture human lung fibroblasts in DMEM + GlutaMax supplemented with 10% FBS.
-
Seed the fibroblasts into 48-well plates at a density that allows for prolonged culture (up to 12 days).
-
-
Macromolecular Crowding:
-
Prepare the "Scar-in-a-Jar" medium by supplementing DMEM + GlutaMax with 0.4% FBS, 37.5 mg/mL Ficoll 70, 25 mg/mL Ficoll 400, and 1% ascorbic acid.
-
Replace the standard culture medium with the "Scar-in-a-Jar" medium.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of BMS-986020 in the "Scar-in-a-Jar" medium to achieve the desired final concentrations for the dose-response analysis.
-
Add the BMS-986020 dilutions to the respective wells and pre-incubate for a suitable period (e.g., 1-2 hours).
-
Prepare a stock solution of LPA.
-
Add LPA to the wells to a final concentration of 20 µM to stimulate fibrogenesis.[1] Include appropriate controls: vehicle control (no BMS-986020) and unstimulated control (no LPA).
-
-
Prolonged Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for up to 12 days.
-
Change the medium with freshly prepared "Scar-in-a-Jar" medium containing the respective treatments and stimulants at regular intervals (e.g., every 3-4 days).
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., Day 4, Day 8, and Day 12), carefully collect the cell culture supernatants for biomarker analysis.
-
Store the supernatants at -80°C until analysis.
-
Measure the levels of PRO-C1, PRO-C3, PRO-C6, α-SMA, and FBN-C in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
At the end of the experiment, assess cell viability using a standard assay (e.g., LDH cytotoxicity assay) to ensure that the observed effects of BMS-986020 are not due to cytotoxicity.
-
Data Analysis:
-
Plot the concentration of each biomarker against the concentration of BMS-986020 to generate dose-response curves.
-
Determine the IC50 value for BMS-986020 for the inhibition of each biomarker, if possible.
-
Statistical analysis, such as ANOVA followed by Dunnett's multiple comparisons test, can be used to determine the significance of the observed inhibitory effects.[1]
References
- 1. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for BMS-986020 Sodium in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Lysophosphatidic acid (LPA) is a signaling molecule involved in diverse biological processes, including cell proliferation, migration, and fibrosis.[3] The LPA1 receptor pathway has been implicated in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[1][4][5] BMS-986020, by blocking the LPA1 receptor, has demonstrated anti-fibrotic effects in preclinical and clinical studies.[4][6] However, its development was halted in a Phase 2 trial for IPF due to hepatobiliary toxicity, which is thought to be an off-target effect.[6] Despite this, BMS-986020 remains a valuable tool for in vitro research to understand the role of LPA1 signaling in various cellular processes.
This document provides detailed application notes and protocols for the use of BMS-986020 sodium salt in cell culture experiments.
Data Presentation
In Vitro Activity of BMS-986020
| Target | Assay | Cell Line | Value | Reference |
| LPA1 | Antagonist Activity (Kb) | - | 0.0067 µM | [7] |
| LPA1 | Antagonist Activity (IC50) | CHO cells expressing human LPA1 | 0.3 µM | [7] |
| LPA3 | Antagonist Activity (IC50) | CHO cells expressing human LPA3 | >1 µM | [7] |
| Bile Salt Export Pump (BSEP) | Inhibition (IC50) | - | 4.8 µM | [1][2] |
| Multidrug Resistance-Associated Protein 4 (MRP4) | Inhibition (IC50) | - | 6.2 µM | [1][2] |
| Multidrug Resistant Protein 3 (MDR3) | Inhibition (IC50) | - | 7.5 µM | [1][2] |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Inhibition (IC50) | - | 0.17 µM | [7] |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Inhibition (IC50) | - | 0.57 µM | [7] |
| Multidrug Resistance-Associated Protein 3 (MRP3) | Inhibition (IC50) | - | 22 µM | [7] |
Signaling Pathway
The following diagram illustrates the LPA1 signaling pathway and the mechanism of action of BMS-986020.
Caption: LPA1 signaling pathway and BMS-986020 inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound salt
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Determine the desired stock concentration. A stock concentration of 10 mM is recommended for most applications. The molecular weight of BMS-986020 free acid is 482.53 g/mol . The molecular weight of the sodium salt will be slightly higher (approximately 504.51 g/mol ). Use the exact molecular weight provided by the supplier for precise calculations.
-
Weigh the required amount of this compound salt in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW ~504.51 g/mol ), dissolve 5.05 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. When stored at -20°C, the solution is stable for at least one year. At -80°C, it is stable for up to two years.[1]
Note on Solvent Use: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
The following diagram outlines the workflow for preparing the this compound stock solution.
Caption: BMS-986020 stock solution preparation workflow.
"Scar-in-a-Jar" Fibrogenesis Assay
This protocol is adapted from an in vitro model used to assess the anti-fibrotic effects of BMS-986020 on human lung fibroblasts.[2][4]
Materials:
-
Human lung fibroblasts (e.g., from a commercial source or primary culture)
-
Dulbecco's Modified Eagle Medium (DMEM) with GlutaMax
-
Fetal Bovine Serum (FBS)
-
Ficoll 70 and Ficoll 400
-
L-ascorbic acid
-
Lysophosphatidic acid (LPA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
48-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Culture human lung fibroblasts in standard growth medium.
-
Seed the fibroblasts into 48-well plates at an appropriate density.
-
-
Cell Culture and Treatment:
-
Prepare the specialized culture medium: DMEM + GlutaMax supplemented with 0.4% FBS, 37.5 mg/mL Ficoll 70, 25 mg/mL Ficoll 400, and 1% ascorbic acid.[2]
-
After cell attachment, replace the standard growth medium with the specialized culture medium.
-
Prepare working solutions of BMS-986020 by diluting the stock solution in the specialized culture medium. A range of concentrations from 0.01 µM to 5 µM is suggested.[2]
-
Prepare a working solution of LPA (e.g., 20 µM) in the specialized culture medium.[4]
-
Treat the cells with BMS-986020 or vehicle (0.05% DMSO) for a pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with LPA. Include appropriate controls: vehicle only, LPA only, and BMS-986020 only.
-
-
Incubation and Medium Change:
-
Endpoint Analysis:
-
On day 12, collect the cell culture supernatants for analysis of fibrosis-related biomarkers (e.g., pro-collagen type I, fibronectin) by ELISA or other immunoassays.
-
The cell layer can be lysed for analysis of protein expression (e.g., alpha-smooth muscle actin) by western blot or immunofluorescence.
-
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This is a general protocol that can be adapted for studying the effect of BMS-986020 on LPA-induced cell migration.
Materials:
-
Cell line of interest (e.g., fibroblasts, cancer cells)
-
Transwell inserts (appropriate pore size for the cell type)
-
24-well companion plates
-
Serum-free cell culture medium
-
Chemoattractant (e.g., LPA)
-
This compound stock solution
-
Calcein AM or crystal violet for cell staining
Protocol:
-
Cell Preparation:
-
Starve the cells in serum-free medium for several hours (e.g., 4-24 hours) prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a desired concentration.
-
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant (LPA) to the lower chamber of the 24-well plate.
-
In the upper chamber (Transwell insert), add the cell suspension. Include different treatment groups: vehicle control, LPA only, LPA + various concentrations of BMS-986020, and BMS-986020 only.
-
-
Incubation:
-
Incubate the plate at 37°C in a cell culture incubator for a duration sufficient for cell migration to occur (this will vary depending on the cell type, typically 4-24 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the Transwell membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Alternatively, for live cell quantification, pre-label the cells with Calcein AM and measure the fluorescence of the migrated cells in the lower chamber.
-
The following diagram illustrates the logical workflow for a cell-based assay using BMS-986020.
Caption: General workflow for cell-based assays with BMS-986020.
Cell Proliferation Assay
This is a general protocol to assess the effect of BMS-986020 on cell proliferation.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a low density that allows for logarithmic growth over the course of the experiment.
-
-
Treatment:
-
After cell attachment, replace the medium with fresh medium containing various concentrations of BMS-986020. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
-
Quantification of Proliferation:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the specific reagent.
-
Measure the absorbance or luminescence using a plate reader.
-
The signal is proportional to the number of viable, proliferating cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS-986020 | LPL Receptor | CAS 1257213-50-5 | Buy BMS-986020 from Supplier InvivoChem [invivochem.com]
- 4. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Autoradiography Studies with Radiolabeled BMS-986020 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 signaling pathway is strongly implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1][2][3] Activation of LPA1 by its ligand, lysophosphatidic acid (LPA), initiates a cascade of downstream signaling events that promote fibroblast recruitment, proliferation, and differentiation into myofibroblasts, key drivers of extracellular matrix deposition and tissue scarring.[1][4]
Autoradiography is a powerful imaging technique that utilizes radiolabeled molecules to visualize and quantify the distribution of specific targets, such as receptors, in tissues.[5][6] By employing a radiolabeled analog of BMS-986020, researchers can achieve a detailed anatomical mapping of LPA1 receptor expression and occupancy. These studies are critical for understanding the role of LPA1 in disease progression, assessing the pharmacokinetic and pharmacodynamic properties of LPA1 antagonists, and validating their therapeutic potential.
This document provides detailed protocols for in vitro and in vivo autoradiography studies using a hypothetical high-affinity, selective radiolabeled BMS-986020 analog, designated as [³H]BMS-986020-A. Tritium ([³H]) is selected as the radiolabel for this analog due to its high specific activity and suitability for achieving high-resolution autoradiographic images at the cellular and subcellular levels.[7][8]
LPA1 Signaling Pathway in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including LPA1.[4] In the context of fibrosis, the binding of LPA to LPA1 on the surface of fibroblasts triggers the activation of heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[4] These G proteins, in turn, initiate downstream signaling cascades that culminate in pro-fibrotic cellular responses. The Gα12/13 pathway, through the activation of RhoA kinase (ROCK), is a key driver of cytoskeletal reorganization, cell migration, and the expression of pro-fibrotic genes.[2][4]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 4. benchchem.com [benchchem.com]
- 5. bioivt.com [bioivt.com]
- 6. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of BMS-986020 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 signaling pathway is implicated in a variety of fibrotic diseases, making BMS-986020 a valuable tool for preclinical research in areas such as idiopathic pulmonary fibrosis (IPF) and other related conditions.[1] Proper dissolution and formulation of BMS-986020 sodium are critical for ensuring accurate and reproducible results in in vivo studies. These application notes provide detailed protocols for the preparation of this compound for oral administration in animal models, along with relevant solubility data and an overview of the LPA1 signaling pathway.
Data Presentation
Solubility of BMS-986020
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | 97 mg/mL (201.02 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Carboxymethyl cellulose (B213188) sodium (CMC-Na) | ≥ 5 mg/mL | Forms a homogeneous suspension suitable for oral gavage.[2] |
| DMSO + PEG300 + Tween80 + ddH₂O | Formulation Dependent | A multi-component vehicle for creating a clear solution. |
| DMSO + Corn Oil | Formulation Dependent | An alternative lipid-based vehicle.[2] |
Signaling Pathway
The binding of lysophosphatidic acid (LPA) to its G protein-coupled receptor, LPA1, activates several downstream signaling cascades. LPA1 couples with three main G protein families: Gαi/o, Gαq/11, and Gα12/13.[3][4] Activation of these pathways leads to various cellular responses, including cell proliferation, migration, and cytoskeletal changes, which are crucial in the pathogenesis of fibrosis.[3][4] The antagonist, BMS-986020, blocks these downstream effects by preventing LPA from binding to the LPA1 receptor.
BMS-986020 blocks LPA-induced pro-fibrotic signaling.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a homogeneous suspension of this compound in carboxymethyl cellulose sodium (CMC-Na), a commonly used vehicle for oral administration in preclinical studies.
Materials:
-
This compound salt
-
Carboxymethyl cellulose sodium (low viscosity)
-
Sterile, deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or flask
-
Analytical balance
-
Spatula
Procedure:
-
Prepare the Vehicle (0.5% w/v CMC-Na):
-
Weigh the appropriate amount of CMC-Na powder. For example, to prepare 100 mL of 0.5% CMC-Na, weigh 0.5 g of CMC-Na.
-
In a sterile beaker or flask, add the CMC-Na powder to the desired volume of sterile water while stirring continuously with a magnetic stir bar.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours. It is often convenient to prepare this solution the day before it is needed and leave it stirring overnight at room temperature.
-
-
Prepare the this compound Suspension:
-
Determine the required concentration of this compound for your study. For example, to achieve a dose of 5 mg/kg in a mouse with a dosing volume of 10 mL/kg, a 0.5 mg/mL suspension is needed.
-
Weigh the required amount of this compound powder using an analytical balance.
-
In a separate sterile container, add the weighed this compound.
-
Slowly add the prepared 0.5% CMC-Na vehicle to the this compound powder while vortexing or stirring to ensure a homogeneous suspension.
-
For example, to prepare 10 mL of a 0.5 mg/mL suspension, add 5 mg of this compound to 10 mL of the 0.5% CMC-Na solution.
-
Visually inspect the suspension to ensure there are no large aggregates. If necessary, sonicate the suspension for a short period (e.g., 5-10 minutes) in a bath sonicator to aid in dispersion. Avoid excessive sonication which could degrade the compound.
-
-
Administration:
-
Administer the suspension to the animals via oral gavage at the calculated volume based on their body weight.
-
It is crucial to keep the suspension stirring or to vortex it immediately before each administration to ensure a consistent dose is delivered to each animal.
-
Storage:
-
It is recommended to prepare the suspension fresh on the day of use. If temporary storage is necessary, store the suspension at 2-8°C, protected from light, for no more than 24 hours. Before use, allow the suspension to return to room temperature and vortex thoroughly to ensure homogeneity.
Protocol 2: Preparation of this compound Solution for Oral Gavage
This protocol describes the preparation of a clear solution of this compound using a co-solvent system, which may be suitable for studies requiring a true solution rather than a suspension.
Materials:
-
This compound salt
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Prepare the Stock Solution in DMSO:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO. For example, a 48 mg/mL stock solution can be prepared.
-
To prepare 1 mL of a 48 mg/mL stock, weigh 48 mg of this compound and dissolve it in 1 mL of anhydrous DMSO. Vortex until the compound is completely dissolved.
-
-
Prepare the Final Dosing Solution:
-
The following is an example of a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH₂O. The final concentration of the components should be adjusted based on the desired final concentration of BMS-986020.
-
To prepare 1 mL of the final dosing solution, first add the required volume of the DMSO stock solution to the appropriate volume of PEG300. For instance, to achieve a final concentration of 2.4 mg/mL, add 50 µL of the 48 mg/mL DMSO stock solution to 400 µL of PEG300.[2]
-
Vortex the mixture until it is a clear solution.
-
Add 50 µL of Tween 80 to the mixture and vortex again until clear.[2]
-
Finally, add 500 µL of ddH₂O or saline to bring the total volume to 1 mL.[2] Vortex thoroughly.
-
The resulting solution should be clear. If any precipitation occurs, the formulation may need to be adjusted.
-
Administration and Storage:
-
Administer the solution via oral gavage at the appropriate volume based on animal body weight.
-
This solution should be prepared fresh and used immediately for optimal results.[2] Due to the presence of organic solvents, long-term storage of the final dosing solution is not recommended.
Experimental Workflow
Workflow for in vivo administration of BMS-986020.
References
Application Notes and Protocols: BMS-986020 in the Transient Middle Cerebral Artery Occlusion (tMCAO) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] It has been investigated for its therapeutic potential in various conditions, including idiopathic pulmonary fibrosis and, notably, ischemic stroke.[1][4] Preclinical studies utilizing the transient middle cerebral artery occlusion (tMCAO) model in mice have demonstrated the neuroprotective effects of BMS-986020. This document provides detailed application notes and protocols for the use of BMS-986020 in the tMCAO model, based on published research. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of signaling pathways and experimental workflows.
Mechanism of Action
BMS-986020 exerts its neuroprotective effects by antagonizing the LPA1 receptor. In the context of ischemic stroke, the activation of the LPA1 receptor is implicated in pathogenic processes such as neuroinflammation. By blocking this receptor, BMS-986020 has been shown to attenuate microglia activation, reduce lipid peroxidation, and decrease apoptosis in the ischemic brain. Furthermore, it promotes long-term neuroprotection by enhancing neurogenesis and angiogenesis.
Signaling Pathway
Caption: Proposed signaling pathway of BMS-986020 in ischemic stroke.
Data Presentation
Table 1: Effect of BMS-986020 on Infarct Volume and Neurological Deficits 24 Hours Post-tMCAO
| Treatment Group | Dose (mg/kg) | Administration Time | Infarct Volume (%) | Neurological Score |
| Sham | - | - | 0 | 0 |
| Vehicle + tMCAO | - | Immediately post-reperfusion | ~45% | ~2.8 |
| BMS-986020 + tMCAO | 0.5 | Immediately post-reperfusion | ~40% | ~2.5 |
| BMS-986020 + tMCAO | 2 | Immediately post-reperfusion | ~30% | ~2.0 |
| BMS-986020 + tMCAO | 5 | Immediately post-reperfusion | ~20% | ~1.5 |
| BMS-986020 + tMCAO | 10 | Immediately post-reperfusion | ~20% | ~1.5 |
| Vehicle + tMCAO | - | 3 hours post-reperfusion | ~48% | ~2.9 |
| BMS-986020 + tMCAO | 5 | 3 hours post-reperfusion | ~30% | ~2.0 |
*p < 0.05, **p < 0.01 vs. Vehicle + tMCAO. Data are approximated from graphical representations in Gaire et al., 2020.
Table 2: Long-term Effects of BMS-986020 Administration
| Treatment Group | Dosing Regimen | Neurological Score (Day 14) | Survival Rate (Day 14) | Brain Tissue Loss (%) (Day 15) |
| Vehicle + tMCAO | Daily for 14 days | ~2.5 | ~40% | ~35% |
| BMS-986020 (5 mg/kg) + tMCAO | Single dose post-reperfusion | ~1.5 | ~54% | ~20% |
| BMS-986020 (5 mg/kg) + tMCAO | Daily for 14 days | ~1.0 | ~82% | ~15%** |
*p < 0.05, **p < 0.01 vs. Vehicle + tMCAO. Data are approximated from graphical representations in Gaire et al., 2020.
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for studying BMS-986020 in a tMCAO model.
Transient Middle Cerebral Artery Occlusion (tMCAO) Protocol
This protocol is adapted from standard intraluminal filament methods.
-
Animals: Male C57BL/6 mice (8-10 weeks old, 20-25g) are commonly used.
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (3% for induction, 1.5% for maintenance) in a 70:30 mixture of N2O:O2. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Place the mouse in a supine position and make a midline neck incision.
-
Carefully dissect the right common carotid artery (CCA) and external carotid artery (ECA).
-
Ligate the distal end of the ECA and place a temporary ligature on the CCA.
-
Insert a 5-0 silicon-coated monofilament (tip diameter 0.15-0.18 mm) into the ECA and advance it to the origin of the middle cerebral artery (MCA) to induce occlusion. The insertion length is typically 9-11 mm.
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the mouse to recover.
-
BMS-986020 Administration
-
Preparation: BMS-986020 is typically dissolved in a vehicle suitable for oral administration.
-
Administration: Administer BMS-986020 via oral gavage at the desired dose (e.g., 0.5, 2, 5, or 10 mg/kg).
-
Timing:
-
Acute Treatment: Administer a single dose either immediately after reperfusion or with a delay (e.g., 3 hours post-reperfusion).
-
Long-term Treatment: For chronic studies, administer BMS-986020 daily for a specified period (e.g., 14 days).
-
Assessment of Neurological Deficits
-
Neurological function can be assessed using a 5-point scale:
-
0: No observable neurological deficit.
-
1: Failure to extend the left forepaw fully.
-
2: Circling to the left.
-
3: Falling to the left.
-
4: No spontaneous walking with a depressed level of consciousness.
-
Measurement of Infarct Volume
-
Procedure: 24 hours after tMCAO, euthanize the mice and remove the brains.
-
Staining:
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.
-
Healthy tissue will stain red, while the infarcted area will remain white.
-
-
Quantification: Capture images of the stained sections and quantify the infarct area using image analysis software. The infarct volume is typically expressed as a percentage of the total brain volume.
Immunohistochemistry
-
TUNEL Assay for Apoptosis:
-
Perfuse mice with 4% paraformaldehyde and prepare brain sections.
-
Perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to the manufacturer's instructions to detect apoptotic cells.
-
-
4-HNE Staining for Lipid Peroxidation:
-
Use specific antibodies against 4-hydroxynonenal (B163490) (4-HNE) to stain for lipid peroxidation in brain sections.
-
-
Neurogenesis and Angiogenesis Markers:
-
For long-term studies, use antibodies against markers such as Doublecortin (DCX) and BrdU to assess neurogenesis, and vascular endothelial growth factor (VEGF) for angiogenesis.
-
Conclusion
BMS-986020 has demonstrated significant neuroprotective effects in the tMCAO model of ischemic stroke. It reduces acute brain injury and promotes long-term functional recovery. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of BMS-986020 and other LPA1 receptor antagonists in preclinical stroke models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. BMS-986020, a Specific LPA1 Antagonist, Provides Neuroprotection against Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Anti-Fibrotic Effects of BMS-986020 on In Vitro Collagen Deposition
Application Note
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3][4] The LPA1 signaling pathway is implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), by promoting fibroblast activation, proliferation, and subsequent deposition of extracellular matrix (ECM) components like collagen.[5] This application note provides detailed protocols for assessing the in vitro effects of BMS-986020 on collagen deposition by fibroblasts. The described methods include the induction of a fibrotic phenotype in cell culture and subsequent quantification of collagen production at the gene and protein levels. These assays are crucial for researchers, scientists, and drug development professionals investigating the anti-fibrotic potential of compounds targeting the LPA1 pathway. An in vitro fibrogenesis model, sometimes referred to as "Scar-in-a-Jar," is a key system for these investigations.
Principle of the Assays
To evaluate the efficacy of BMS-986020 in mitigating collagen deposition, an in vitro model of fibrosis is first established. This is typically achieved by stimulating fibroblast cells with a pro-fibrotic agent, such as Transforming Growth Factor-beta 1 (TGF-β1) or Lysophosphatidic Acid (LPA), to induce the excessive production and secretion of collagen. The inhibitory effect of BMS-986020 on this process is then quantified using a multi-tiered approach:
-
Sirius Red Staining: This colorimetric assay quantifies the total amount of collagen deposited in the extracellular matrix.
-
Western Blotting: This technique allows for the specific detection and semi-quantification of different collagen types, primarily collagen type I, which is the most abundant collagen in fibrotic tissue.
-
Quantitative Reverse Transcription PCR (qRT-PCR): This method measures the expression levels of genes encoding for collagen proteins, such as COL1A1 and COL3A1, providing insights into the transcriptional regulation of collagen synthesis.
Experimental Workflow
The overall experimental workflow for assessing the impact of BMS-986020 on collagen deposition is depicted below.
Caption: Experimental workflow for measuring BMS-986020 effects on collagen deposition.
Signaling Pathway
BMS-986020 exerts its anti-fibrotic effects by blocking the LPA1 receptor, thereby inhibiting downstream signaling pathways that lead to collagen synthesis. The simplified signaling cascade is illustrated below.
Caption: Simplified LPA1 signaling pathway and the inhibitory action of BMS-986020.
Detailed Protocols
In Vitro Fibrosis Induction and BMS-986020 Treatment
Materials:
-
Human lung fibroblasts (e.g., IMR-90, WI-38)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human TGF-β1 or LPA
-
BMS-986020
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well or 24-well tissue culture plates
Protocol:
-
Culture human lung fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the fibroblasts into 6-well or 24-well plates at a density that allows them to reach 80-90% confluency at the time of treatment.
-
Once confluent, starve the cells in serum-free DMEM for 24 hours.
-
Prepare a stock solution of BMS-986020 in DMSO. Further dilute in serum-free DMEM to the desired final concentrations.
-
Pre-treat the cells with various concentrations of BMS-986020 for 1 hour. Include a vehicle control (DMSO) group.
-
Induce a fibrotic response by adding a pro-fibrotic agent (e.g., 5 ng/mL TGF-β1 or 10 µM LPA) to the media, in the continued presence of BMS-986020 or vehicle.
-
Incubate the cells for 48-72 hours to allow for collagen deposition.
-
After incubation, collect the cell culture supernatant and the cell lysate for further analysis.
Quantification of Total Collagen Deposition by Sirius Red Staining
Materials:
-
Sirius Red staining solution (0.1% Direct Red 80 in saturated picric acid)
-
0.5 M acetic acid
-
Destaining solution (0.1 M NaOH)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Microplate reader
Protocol:
-
After removing the cell culture medium, gently wash the cell layers twice with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the fixed cells three times with distilled water.
-
Stain the cells with Sirius Red solution for 1 hour at room temperature.
-
Aspirate the staining solution and wash the wells with 0.5 M acetic acid to remove unbound dye.
-
Visually inspect the wells for red staining of the extracellular matrix.
-
Add destaining solution (0.1 M NaOH) to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of collagen in the sample.
Western Blotting for Collagen Type I
Materials:
-
Radioimmunoprecipitation assay (RIPA) buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels (6% acrylamide (B121943) is recommended for collagen)
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibody against Collagen Type I (e.g., from Santa Cruz Biotechnology or Proteintech)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Protocol:
-
Lyse the cells with RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 6% acrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Collagen Type I overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Quantitative Reverse Transcription PCR (qRT-PCR) for COL1A1 and COL3A1**
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for COL1A1, COL3A1, and a reference gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Extract total RNA from the cell lysates using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for COL1A1, COL3A1, and a reference gene.
-
The thermal cycling conditions should be optimized based on the qPCR instrument and master mix used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Data Presentation
The quantitative data obtained from the aforementioned protocols can be summarized in the following tables for clear comparison.
Table 1: Effect of BMS-986020 on Total Collagen Deposition (Sirius Red Assay)
| Treatment Group | Concentration | Absorbance at 540 nm (Mean ± SD) | % Inhibition of Collagen Deposition |
| Untreated Control | - | N/A | |
| Vehicle + TGF-β1/LPA | - | 0% | |
| BMS-986020 + TGF-β1/LPA | Low | ||
| BMS-986020 + TGF-β1/LPA | Medium | ||
| BMS-986020 + TGF-β1/LPA | High |
Table 2: Effect of BMS-986020 on Collagen Type I Protein Expression (Western Blot)
| Treatment Group | Concentration | Relative Collagen I Expression (Normalized to Loading Control; Mean ± SD) | % Reduction in Collagen I Expression |
| Untreated Control | - | N/A | |
| Vehicle + TGF-β1/LPA | - | 0% | |
| BMS-986020 + TGF-β1/LPA | Low | ||
| BMS-986020 + TGF-β1/LPA | Medium | ||
| BMS-986020 + TGF-β1/LPA | High |
Table 3: Effect of BMS-986020 on Collagen Gene Expression (qRT-PCR)
| Treatment Group | Concentration | Relative COL1A1 Expression (Fold Change; Mean ± SD) | Relative COL3A1 Expression (Fold Change; Mean ± SD) |
| Untreated Control | - | 1.0 | 1.0 |
| Vehicle + TGF-β1/LPA | - | ||
| BMS-986020 + TGF-β1/LPA | Low | ||
| BMS-986020 + TGF-β1/LPA | Medium | ||
| BMS-986020 + TGF-β1/LPA | High |
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the anti-fibrotic potential of BMS-986020 in vitro. By employing a combination of techniques to measure total collagen deposition, specific collagen protein levels, and collagen gene expression, researchers can gain a comprehensive understanding of the compound's mechanism of action in inhibiting the fibrotic process. These methods are essential for the pre-clinical assessment of anti-fibrotic drug candidates.
References
- 1. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BMS-986020 Sodium Hepatobiliary Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the hepatobiliary toxicity of BMS-986020 sodium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of BMS-986020-induced hepatobiliary toxicity?
A1: The hepatobiliary toxicity observed with BMS-986020 is primarily attributed to off-target effects rather than its intended antagonism of the lysophosphatidic acid receptor 1 (LPA1).[1][2] The main mechanisms identified are the inhibition of critical hepatic bile acid and phospholipid transporters and impairment of mitochondrial function.[3][4]
Q2: Which specific transporters are inhibited by BMS-986020?
A2: BMS-986020 has been shown to inhibit several key hepatic transporters responsible for bile acid efflux. These include the Bile Salt Export Pump (BSEP), Multidrug Resistance-associated Protein 3 (MRP3), Multidrug Resistance-associated Protein 4 (MRP4), and Multidrug Resistance Protein 3 (MDR3), which is a phospholipid transporter.[3]
Q3: What is the consequence of inhibiting these transporters?
A3: Inhibition of BSEP, MRP3, and MRP4 leads to a reduction in the efflux of bile acids from hepatocytes into the bile canaliculi. This intracellular accumulation of bile acids is cytotoxic and can lead to cholestasis, cholecystitis, and elevations in liver enzymes such as ALT, AST, and ALP. Inhibition of MDR3-mediated phospholipid efflux can further alter bile composition, contributing to the toxic effects.
Q4: How does BMS-986020 affect mitochondrial function?
A4: Studies have demonstrated that BMS-986020 can inhibit mitochondrial function in human hepatocytes and cholangiocytes at concentrations of 10 μM and higher. This includes inhibition of basal and maximal respiration, ATP production, and a reduction in spare respiratory capacity, which can exacerbate cellular injury.
Q5: Is the observed hepatotoxicity a class effect of LPA1 antagonists?
A5: No, the hepatobiliary toxicity appears to be specific to the BMS-986020 molecule. Structurally distinct LPA1 antagonists, such as BMS-986234 and BMS-986278, show minimal inhibition of hepatic bile acid transporters and do not induce the same toxic effects in nonclinical studies. This suggests the toxicity is an off-target effect unrelated to LPA1 antagonism.
Troubleshooting Guides
Issue: Unexpected cytotoxicity in in vitro hepatocyte models treated with BMS-986020.
| Potential Cause | Troubleshooting Step |
| Bile Acid Transporter Inhibition: BMS-986020 inhibits BSEP, MRP3, and MRP4, leading to intracellular bile acid accumulation. | 1. Co-incubate with a known BSEP inhibitor (e.g., cyclosporine A) as a positive control. 2. Measure intracellular bile acid levels using LC-MS/MS. 3. Assess the expression and localization of BSEP and MRPs via immunofluorescence or Western blot. |
| Mitochondrial Dysfunction: At concentrations ≥10 μM, BMS-986020 can impair mitochondrial respiration and ATP production. | 1. Perform a Seahorse XF assay to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). 2. Measure cellular ATP levels using a luminescence-based assay. 3. Evaluate mitochondrial membrane potential using a fluorescent probe like TMRM or JC-1. |
| Phospholipid Transporter Inhibition: Inhibition of MDR3 can disrupt the canalicular membrane and alter bile composition. | 1. Use a specific MDR3 substrate efflux assay to confirm inhibition. 2. Analyze the phospholipid content of the culture supernatant or cell lysates. |
Issue: Discrepancies between in vitro and in vivo findings.
| Potential Cause | Troubleshooting Step |
| Species Differences: The toxicological profile of BMS-986020 varies across species. For instance, rats and dogs did not fully predict the clinical toxicity, while cynomolgus monkeys showed a more relevant hepatobiliary toxicity profile. | 1. When possible, use primary human hepatocytes or humanized animal models. 2. If using animal models, carefully characterize the expression and function of relevant transporters (BSEP, Mrp2, etc.) in the chosen species. 3. Compare the in vivo metabolite profile of BMS-986020 across species to identify potential differences in bioactivation. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The concentrations used in vitro may not accurately reflect the in vivo exposure in the liver. | 1. Determine the unbound plasma and liver concentrations of BMS-986020 in your in vivo model. 2. Use these concentrations to guide the dose selection for your in vitro experiments. 3. Consider using a physiologically based pharmacokinetic (PBPK) model to better predict human liver exposure. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of BMS-986020 on Hepatic Transporters
| Transporter | Function | IC50 (μM) | Reference |
| BSEP | Bile Salt Export Pump | 1.8 - 4.8 | |
| MRP3 | Multidrug Resistance-associated Protein 3 | 22 | |
| MRP4 | Multidrug Resistance-associated Protein 4 | 6.2 | |
| MDR3 | Multidrug Resistance Protein 3 (Phospholipid Transporter) | 7.5 | |
| OATP1B1 | Organic Anion Transporting Polypeptide 1B1 | 0.17 | |
| OATP1B3 | Organic Anion Transporting Polypeptide 1B3 | 0.57 |
Experimental Protocols
Protocol 1: In Vitro Bile Salt Export Pump (BSEP) Inhibition Assay
-
Cell Culture: Plate sandwich-cultured human hepatocytes (SCHH) or BSEP-expressing membrane vesicles.
-
Test Compound Preparation: Prepare a stock solution of BMS-986020 in DMSO. Serially dilute to achieve final concentrations ranging from 0.1 to 100 μM.
-
Assay Procedure:
-
Pre-incubate the cells/vesicles with BMS-986020 or vehicle control for 10-30 minutes.
-
Add a fluorescent BSEP substrate (e.g., tauro-nor-THCA-24-dabcyl).
-
Incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Measure the accumulation of the fluorescent substrate inside the cells/vesicles or its efflux into the medium using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percent inhibition of substrate efflux at each concentration of BMS-986020 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Mitochondrial Function Assessment using Seahorse XF Analyzer
-
Cell Plating: Seed primary human hepatocytes or a relevant liver cell line (e.g., HepG2) in a Seahorse XF cell culture microplate.
-
Compound Treatment: Treat the cells with various concentrations of BMS-986020 or vehicle control for a predetermined duration.
-
Seahorse Assay:
-
Replace the culture medium with Seahorse XF base medium supplemented with substrate.
-
Perform a baseline measurement of the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Sequentially inject mitochondrial stressors:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
-
-
Data Analysis: Calculate key mitochondrial parameters: basal respiration, maximal respiration, ATP-linked respiration, and spare respiratory capacity. Compare these parameters between BMS-986020-treated and control cells.
Visualizations
Caption: Proposed mechanism of BMS-986020 hepatobiliary toxicity.
Caption: Experimental workflow for investigating drug-induced liver injury.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming BMS-986020 off-target effects in experiments
Welcome to the technical support center for BMS-986020. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot experiments involving this potent LPA1 receptor antagonist. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to help you overcome potential off-target effects of BMS-986020.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with BMS-986020, with a focus on distinguishing on-target LPA1 antagonism from off-target effects.
Question 1: I'm observing unexpected cytotoxicity or a decrease in cell viability in my experiments with BMS-986020, even at concentrations where I expect specific LPA1 inhibition. What could be the cause?
Answer:
Unexpected cytotoxicity with BMS-986020 is likely due to its known off-target effects, particularly the inhibition of the bile salt export pump (BSEP) and mitochondrial dysfunction, which can lead to cholestatic cellular injury and impaired cellular energy metabolism. These effects have been observed to occur at concentrations of ≥10 μM.
Troubleshooting Steps:
-
Concentration Optimization: Carefully titrate BMS-986020 in your cellular model to determine the optimal concentration range for LPA1 antagonism versus off-target toxicity. We recommend starting with a concentration range that brackets the reported potency for LPA1 and extends to the concentrations known to cause off-target effects.
-
Use of Control Compounds: Include a structurally distinct LPA1 antagonist with a better safety profile, such as BMS-986278, in your experiments. This will help you differentiate between effects caused by LPA1 antagonism and those specific to BMS-986020's chemical structure.
-
Assess Mitochondrial Health: Perform a mitochondrial function assay, such as the Seahorse XFp Mitochondrial Stress Test or a JC-1 mitochondrial membrane potential assay, to determine if the observed cytotoxicity is linked to mitochondrial dysfunction.
-
Hepatocyte Co-culture Models: If you are working with cell types that are sensitive to bile acid accumulation, consider using hepatocyte co-culture models to better mimic the physiological environment and assess the impact of BSEP inhibition.
Question 2: How can I be sure that the phenotypic effects I'm observing are due to LPA1 pathway inhibition and not an off-target effect of BMS-986020?
Answer:
Distinguishing on-target from off-target effects is crucial. Here's a logical workflow to help you confirm that your observed effects are mediated by the LPA1 pathway:
Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.
Question 3: My western blot results for downstream LPA1 signaling pathways (e.g., RhoA, PI3K/AKT) are inconsistent after BMS-986020 treatment. What could be the issue?
Answer:
Inconsistent western blot results can stem from several factors:
-
Suboptimal Antibody Performance: Ensure your primary antibodies for key signaling proteins (e.g., phospho-AKT, phospho-ERK) are validated for your specific application and cell type.
-
Timing of Lysate Collection: The kinetics of LPA1 signaling can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation after LPA stimulation and BMS-986020 treatment.
-
Off-Target Effects on Kinases: While not extensively reported for BMS-986020, off-target kinase inhibition is a possibility with small molecule inhibitors. Consider performing a broad-spectrum kinase inhibitor assay if you suspect widespread, unexpected changes in phosphorylation.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across your gel.
Question 4: I am planning to use BMS-986020 in an in vivo model and am concerned about hepatotoxicity. What should I monitor?
Answer:
Given the known hepatobiliary toxicity of BMS-986020, careful monitoring in animal models is essential.
Key Monitoring Parameters:
-
Liver Function Tests: Regularly monitor serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Bile Acids: Measure plasma bile acid concentrations as an indicator of cholestasis.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the liver and gallbladder, looking for signs of bile duct hyperplasia, cholangitis, and cholestasis.
-
Body Weight and Clinical Signs: Monitor for changes in body weight, food and water intake, and any observable clinical signs of distress.
Quantitative Data Summary
The following table summarizes the known on-target potency and key off-target inhibitory concentrations for BMS-986020.
| Target | Assay Type | Species | IC50 / Ki | Reference |
| On-Target | ||||
| LPA1 Receptor | Calcium Mobilization | Human | pKB ~8.0 | |
| Off-Target | ||||
| BSEP (Bile Salt Export Pump) | Vesicular Transport | Human | 1.8 µM | |
| MRP3 (Multidrug Resistance-associated Protein 3) | Vesicular Transport | Human | 22 µM | |
| MRP4 (Multidrug Resistance-associated Protein 4) | Vesicular Transport | Human | 6.2 µM | |
| MDR3 (Multidrug Resistance Protein 3) | Phospholipid Efflux | Human | 7.5 µM | |
| Mitochondrial Respiration | Cellular Respiration | Human Hepatocytes | Inhibition at ≥10 µM |
Signaling Pathways and Experimental Workflows
LPA1 Signaling Pathway
BMS-986020 is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR). Upon binding of its ligand, lysophosphatidic acid (LPA), LPA1 can couple to multiple G proteins (Gαi/o, Gαq/11, Gα12/13) to activate a variety of downstream signaling cascades involved in cell proliferation, migration, and fibrosis.
Caption: Simplified LPA1 signaling pathway and point of inhibition by BMS-986020.
Key Experimental Protocols
1. BSEP Inhibition Assay (Vesicular Transport)
This protocol provides a general framework for assessing the inhibitory potential of BMS-986020 on BSEP activity using membrane vesicles.
Materials:
-
BSEP-expressing membrane vesicles (commercially available)
-
[³H]-Taurocholic acid (probe substrate)
-
BMS-986020
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl₂)
-
ATP and AMP solutions
-
Scintillation fluid and vials
-
Multi-well plates (96-well)
-
Filtration apparatus
Procedure:
-
Prepare a serial dilution of BMS-986020 in the assay buffer.
-
In a 96-well plate, add the membrane vesicles, BMS-986020 (or vehicle control), and assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the transport reaction by adding a mixture of [³H]-Taurocholic acid and ATP. To determine non-specific binding and passive transport, a parallel set of reactions should be initiated with AMP instead of ATP.
-
Incubate the reaction at 37°C for a predetermined optimal time (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents of each well through a glass fiber filter to separate the vesicles from the assay medium.
-
Wash the filters with ice-cold wash buffer to remove unbound substrate.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of [³H]-Taurocholic acid retained in the vesicles using a scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the counts from the AMP-containing wells from the ATP-containing wells.
-
Determine the percent inhibition of BSEP activity by BMS-986020 at each concentration and calculate the IC50 value.
2. Mitochondrial Function Assay (Seahorse XFp Mitochondrial Stress Test)
This assay measures key parameters of mitochondrial function in live cells in real-time.
Materials:
-
Seahorse XFp Analyzer and consumables (Agilent)
-
Your cell line of interest
-
BMS-986020
-
Seahorse XFp Mitochondrial Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
Procedure:
-
Seed your cells in a Seahorse XFp cell culture miniplate and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of BMS-986020 or vehicle control for the desired duration.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate ports.
-
Place the cell plate and the sensor cartridge into the Seahorse XFp Analyzer and run the mitochondrial stress test protocol.
-
The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the inhibitors.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
3. Western Blot for LPA1 Downstream Signaling
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the LPA1 signaling pathway.
Materials:
-
Your cell line of interest
-
BMS-986020
-
LPA
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate your cells and grow to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with BMS-986020 or vehicle control for a specified time.
-
Stimulate the cells with LPA for the optimal time determined in a time-course experiment.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the phosphorylation signal of your target protein to the total protein and the loading control.
Navigating BMS-986020-Associated Toxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with BMS-986020, a potent lysophosphatidic acid receptor 1 (LPA1) antagonist. While BMS-986020 has shown anti-fibrotic potential, its development was halted due to observed hepatobiliary toxicity.[1][2] This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help mitigate and understand these toxicities in a research setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism of action and toxicity profile of BMS-986020.
Q1: What is the primary mechanism of action of BMS-986020?
BMS-986020 is a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][3] LPA1 activation is implicated in various fibrotic diseases by promoting cell proliferation, smooth muscle contraction, and tumor cell invasion.[4] By blocking this receptor, BMS-986020 was developed to inhibit the signaling pathways that contribute to fibrosis.
Q2: What were the key toxicities observed with BMS-986020 in clinical trials?
The Phase 2 clinical trial for BMS-986020 in patients with idiopathic pulmonary fibrosis (IPF) was terminated prematurely due to hepatobiliary toxicity. The observed toxicities included dose-related elevations in hepatic enzymes (ALT, AST, and ALP), increased plasma bile acids, and three cases of cholecystitis.
Q3: Is the observed hepatotoxicity a direct result of LPA1 antagonism?
Preclinical research indicates that the hepatobiliary adverse events are off-target, drug-specific effects and not related to the antagonism of LPA1. This is supported by the fact that other structurally distinct LPA1 antagonists did not produce similar hepatobiliary toxicity in nonclinical and clinical safety studies.
Q4: What is the proposed mechanism for BMS-986020-induced hepatotoxicity?
The hepatotoxicity of BMS-986020 is believed to be caused by a combination of off-target effects, primarily:
-
Inhibition of Bile Salt Export Pump (BSEP): BMS-986020 is an inhibitor of BSEP (ABCB11), a key transporter responsible for eliminating bile acids from hepatocytes into the bile. Inhibition of BSEP leads to the accumulation of cytotoxic bile salts within hepatocytes, which can cause cholestasis and liver injury.
-
Mitochondrial Dysfunction: BMS-986020 has been shown to inhibit mitochondrial function in human hepatocytes and cholangiocytes. This includes the inhibition of basal and maximal respiration, as well as ATP production.
Section 2: Troubleshooting Guide
This guide provides practical advice for researchers encountering potential hepatotoxicity when working with BMS-986020 in in vitro or animal models.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in hepatocyte cultures | Off-target effects of BMS-986020 on mitochondrial function and bile acid transport. | - Conduct a dose-response curve to determine the EC50 for cytotoxicity. - Perform a Seahorse XF Mito Stress Test to assess mitochondrial respiration (See Protocol 2A). - Measure ATP levels to quantify effects on cellular energy (See Protocol 2B). |
| Elevated liver enzymes (ALT, AST, ALP) in animal models | BMS-986020-induced hepatobiliary toxicity. | - Monitor serum levels of liver enzymes regularly. - Collect liver tissue for histopathological analysis to assess for signs of cholestasis and liver injury. - Consider co-administration of hepatoprotective agents in exploratory studies. |
| Inconsistent results in fibrosis models | The anti-fibrotic effects may be masked by compound-induced toxicity. | - Lower the dose of BMS-986020 to a non-toxic range, if possible, while still observing anti-fibrotic effects. - Use a structurally distinct LPA1 antagonist with a better safety profile as a positive control. |
Section 3: Data Summary
The following tables summarize the key in vitro inhibitory concentrations of BMS-986020 on hepatic transporters.
Table 1: BMS-986020 Inhibition of Hepatic Bile Acid Efflux Transporters
| Transporter | IC50 (µM) |
| BSEP | 1.8 |
| MRP3 | 22 |
| MRP4 | 6.2 |
| MDR3 | 7.5 |
Data sourced from Gill et al., 2022.
Section 4: Experimental Protocols
Detailed methodologies for key experiments to assess the hepatotoxic potential of BMS-986020 are provided below.
Protocol 1: Assessing Inhibition of Bile Salt Export Pump (BSEP)
1A: BSEP Inhibition Assay Using Inside-Out Membrane Vesicles
This assay directly measures the ability of BMS-986020 to inhibit the transport of a probe substrate into BSEP-expressing membrane vesicles.
-
Materials:
-
BSEP-expressing Sf9 or HEK293 inside-out membrane vesicles
-
Control membrane vesicles (not expressing BSEP)
-
Probe substrate (e.g., radiolabeled or fluorescently tagged taurocholic acid)
-
BMS-986020
-
ATP and AMP solutions
-
Assay buffer
-
Scintillation fluid or fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the membrane vesicles, probe substrate, and either BMS-986020 at various concentrations or vehicle control.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the transport reaction by adding ATP. Use AMP as a negative control to determine non-ATP-dependent substrate association with the vesicles.
-
Incubate for a predetermined time at 37°C.
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound substrate.
-
Quantify the amount of substrate trapped inside the vesicles using liquid scintillation counting or fluorescence measurement.
-
Calculate the ATP-dependent transport by subtracting the values from the AMP controls.
-
Determine the IC50 of BMS-986020 by plotting the percent inhibition of ATP-dependent transport against the concentration of BMS-986020.
-
1B: BSEP Inhibition Assay in Sandwich-Cultured Human Hepatocytes (SCHH)
This assay provides a more physiologically relevant system to assess BSEP inhibition in the context of a whole cell, including the influence of other transporters and cellular processes.
-
Materials:
-
Cryopreserved human hepatocytes
-
Collagen-coated plates
-
Hepatocyte culture medium
-
Fluorescent BSEP substrate (e.g., cholyl-lysyl-fluorescein (B10832531) (CLF) or tauro-nor-THCA-24-DBD)
-
BMS-986020
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or high-content imaging system
-
-
Procedure:
-
Thaw and seed human hepatocytes on collagen-coated plates and culture to form a sandwich configuration.
-
Wash the cells with HBSS and pre-incubate with BMS-986020 at various concentrations or vehicle control in HBSS for 10-30 minutes at 37°C.
-
Add the fluorescent BSEP substrate to the wells and incubate for an additional 10-30 minutes at 37°C.
-
Wash the cells multiple times with ice-cold HBSS to remove extracellular substrate.
-
Acquire fluorescence images of the cells, focusing on the bile canaliculi.
-
Quantify the fluorescence intensity within the bile canaliculi using image analysis software.
-
Determine the IC50 of BMS-986020 by plotting the percent inhibition of fluorescence accumulation in the bile canaliculi against the concentration of BMS-986020.
-
Protocol 2: Assessing Mitochondrial Toxicity
2A: Seahorse XF Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in real-time.
-
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Primary human hepatocytes or other relevant cell line
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
BMS-986020
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin (B223565), FCCP, and rotenone (B1679576)/antimycin A)
-
-
Procedure:
-
Seed hepatocytes in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with Seahorse XF Base Medium and pre-incubate the cells with BMS-986020 at various concentrations or vehicle control for the desired time at 37°C in a non-CO2 incubator.
-
Place the cell plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a protonophore that collapses the mitochondrial membrane potential and induces maximal respiration), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration.
-
The software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Analyze the data to determine the effect of BMS-986020 on these parameters.
-
2B: Luminescent ATP Assay for Cytotoxicity
This assay quantifies intracellular ATP levels as an indicator of cell viability and metabolic activity.
-
Materials:
-
Primary human hepatocytes or other relevant cell line
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Hepatocyte culture medium
-
BMS-986020
-
Luminescent ATP detection reagent kit (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Seed hepatocytes in an opaque-walled multiwell plate and allow them to adhere.
-
Treat the cells with a serial dilution of BMS-986020 or vehicle control and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the luminescent ATP detection reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary substrate and enzyme for the luminescence reaction.
-
Mix the contents by orbital shaking for a few minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value for cytotoxicity.
-
Section 5: Visualizations
The following diagrams illustrate key concepts related to BMS-986020's mechanism and toxicity.
References
BMS-986020 solubility and stability issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of BMS-986020 in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and storage of BMS-986020 in DMSO.
FAQs: Solubility
-
Q1: What is the expected solubility of BMS-986020 in DMSO?
-
A1: BMS-986020 is highly soluble in DMSO. However, the exact solubility can vary between batches and suppliers. Reported concentrations range from 25 mg/mL to 125 mg/mL[1][2][3]. It is crucial to use high-purity, anhydrous DMSO for optimal results, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of BMS-986020[1][4].
-
-
Q2: My BMS-986020 is not dissolving completely in DMSO. What should I do?
-
A2: If you are experiencing difficulty dissolving BMS-986020, consider the following troubleshooting steps:
-
Use fresh, high-purity DMSO: Ensure you are using a newly opened bottle of anhydrous (or low water content) DMSO. Older DMSO that has been exposed to the atmosphere can absorb moisture, which negatively impacts solubility[1][4].
-
Apply sonication: Use an ultrasonic bath to aid dissolution. This is a commonly recommended procedure to ensure the compound fully dissolves[1][5].
-
Gentle warming: If sonication is not sufficient, gentle warming of the solution may help. However, be cautious with temperature to avoid any potential degradation.
-
Re-evaluate concentration: If the above steps do not work, you may be exceeding the solubility limit for your specific batch of BMS-986020 and DMSO. Try preparing a more dilute solution.
-
-
-
Q3: I've prepared a DMSO stock solution, but the compound precipitated out upon dilution in my aqueous experimental medium. How can I prevent this?
-
A3: Precipitation upon dilution into aqueous solutions is a common issue for compounds with low water solubility. Here are some strategies to prevent this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the aqueous medium. Instead, perform serial dilutions in your experimental medium to gradually lower the concentration[6].
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, to avoid cellular toxicity and solubility issues[6].
-
Use Co-solvents: For in vivo experiments, co-solvents such as PEG300, Tween-80, or corn oil can be used in combination with DMSO to improve solubility in the final formulation[1][5].
-
Pre-warm the medium: Having the aqueous medium at 37°C before adding the DMSO stock can sometimes help keep the compound in solution.
-
Vortexing during dilution: Vigorously vortex the aqueous solution while adding the DMSO stock to ensure rapid and uniform mixing.
-
-
FAQs: Stability & Storage
-
Q4: What are the recommended storage conditions for solid BMS-986020?
-
A4: Solid BMS-986020 powder is stable for extended periods when stored under appropriate conditions. For long-term storage, -20°C is recommended, which can preserve the compound for up to 3 years. For shorter periods, storage at 4°C for up to 2 years is also acceptable[5].
-
-
Q5: How should I store my BMS-986020 stock solution in DMSO?
-
A5: For long-term stability of DMSO stock solutions, storage at -80°C is recommended, which can maintain stability for up to 2 years. For shorter-term storage, -20°C is suitable for up to 1 year[1][5]. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO[6].
-
-
Q6: I left my BMS-986020 solution at room temperature for a few hours. Is it still usable?
-
A6: While long-term storage at room temperature is not advised, many compounds in DMSO are stable for short periods. However, to ensure the integrity of your experiments, it is best practice to minimize the time that stock solutions are kept at room temperature. If a solution is to be used for a critical experiment, it is advisable to use a freshly thawed aliquot.
-
-
Q7: What are the visual signs of BMS-986020 degradation?
-
A7: The solid form of BMS-986020 is a white to yellow crystalline powder[1]. Any significant change in color or the appearance of clumps that are difficult to dissolve may indicate degradation or moisture absorption. For solutions, any unexplained precipitation or color change could be a sign of instability. If degradation is suspected, it is recommended to use a fresh vial of the compound.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for BMS-986020 solubility and storage.
Table 1: BMS-986020 Solubility in DMSO
| Vendor | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| MedchemExpress | 125 | 259.05 | Requires sonication; hygroscopic DMSO significantly impacts solubility.[1] |
| Selleck Chemicals | 97 | 201.02 | Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[4] |
| Cayman Chemical | 25 | - | - |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Source(s) |
| Solid Powder | -20°C | 3 years | [5] |
| Solid Powder | 4°C | 2 years | [5] |
| In DMSO Solvent | -80°C | 2 years | [1][5] |
| In DMSO Solvent | -20°C | 1 year | [1][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BMS-986020 Stock Solution in DMSO
-
Materials:
-
BMS-986020 (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated scale
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Allow the vial of solid BMS-986020 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of BMS-986020 powder using a calibrated scale in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 482.53 g/mol ), weigh out 4.825 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the tube thoroughly for 1-2 minutes to initiate dissolution.
-
Place the tube in a sonicator bath and sonicate until the solution is clear and all solid has dissolved. This may take several minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, low-retention polypropylene (B1209903) microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
-
Protocol 2: Dilution of BMS-986020 for In Vitro Cell-Based Assays
-
Materials:
-
10 mM BMS-986020 stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM BMS-986020 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is important to add the DMSO stock to the medium and not the other way around to minimize precipitation.
-
For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
-
Include a vehicle control in your experiment containing the same final concentration of DMSO as your highest treatment concentration.
-
Use the prepared working solutions immediately.
-
Visualizations
BMS-986020 Mechanism of Action: LPA1 Signaling Pathway
BMS-986020 is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a signaling molecule that, upon binding to LPA1, activates downstream pathways involved in cell proliferation, migration, and fibrosis. By blocking this interaction, BMS-986020 inhibits these pro-fibrotic processes.
Caption: LPA1 signaling pathway and the inhibitory action of BMS-986020.
Experimental Workflow: Preparing BMS-986020 Working Solutions
This workflow outlines the key steps and considerations for preparing BMS-986020 solutions for experimental use.
References
Optimizing BMS-986020 concentration for LPA1 inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of BMS-986020 in LPA1 inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-986020?
A1: BMS-986020 is a potent and selective high-affinity antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor (GPCR).[1][2][3] By binding to LPA1, it blocks the downstream signaling pathways initiated by its endogenous ligand, lysophosphatidic acid (LPA).[3] These pathways are implicated in the initiation and progression of fibrosis by promoting processes such as fibroblast recruitment, proliferation, and excessive extracellular matrix (ECM) deposition.[3]
Q2: What is the intended therapeutic application of BMS-986020?
A2: BMS-986020 was developed for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] In a Phase 2 clinical trial, it showed efficacy in slowing the decline of forced vital capacity (FVC) in patients with IPF.[4][5]
Q3: Why was the clinical development of BMS-986020 discontinued?
A3: The clinical program for BMS-986020 was terminated due to observations of hepatobiliary toxicity in a Phase 2 trial.[4][6][7] Specifically, treatment was associated with elevated hepatic enzymes and cases of cholecystitis.[7][8]
Q4: Are the observed toxicities a result of LPA1 antagonism?
A4: No, the hepatobiliary toxicity is considered an off-target effect specific to the molecular structure of BMS-986020 and not a class effect of LPA1 antagonism.[6][7][9] Structurally distinct LPA1 antagonists did not produce the same toxicity profiles.[6][7]
Q5: What are the known off-target effects of BMS-986020?
A5: BMS-986020 has been shown to inhibit several hepatic bile acid and phospholipid transporters, including the bile salt export pump (BSEP), multidrug resistance-associated protein 3 and 4 (MRP3, MRP4), and multidrug resistant protein 3 (MDR3).[1][2][6][7] It also inhibits organic anion transporting polypeptides OATP1B1 and OATP1B3.[10] Additionally, at concentrations of 10 µM and higher, it can inhibit mitochondrial function in human hepatocytes.[6][7]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected inhibition of LPA-induced cellular response.
-
Possible Cause: Suboptimal concentration of BMS-986020.
-
Solution: Ensure the concentration range used is appropriate for the assay. For in vitro studies, concentrations for LPA1 inhibition are typically in the low nanomolar to low micromolar range. In a fibroblast fibrogenesis model, maximal inhibition was observed at approximately 0.5 µM.[4]
-
-
Possible Cause: Issues with compound solubility.
-
Solution: BMS-986020 is typically dissolved in DMSO to make a stock solution.[2] Ensure the final DMSO concentration in your assay medium is low (typically <0.1%) and consistent across all conditions, including vehicle controls. If precipitation is observed, sonication or gentle warming may aid dissolution.[1]
-
-
Possible Cause: Cell passage number and receptor expression.
-
Solution: Use cells with consistent and verified LPA1 expression. High-passage number cells may have altered receptor levels or signaling fidelity.
-
Issue 2: Evidence of cellular toxicity or cell death in the assay.
-
Possible Cause: Off-target inhibition of transporters or mitochondrial function at higher concentrations.
-
Solution: The IC50 values for inhibition of hepatic transporters like BSEP and MRP4 are in the low micromolar range (1.8 µM and 6.2 µM, respectively).[6][7] Mitochondrial function can be affected at concentrations ≥10 µM.[6][7] If you are using concentrations in this range, consider the possibility of off-target toxicity.
-
Recommendation: Perform a cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your functional assay to determine the cytotoxic concentration range of BMS-986020 for your specific cell type. It has been reported to show no cytotoxicity in human lung fibroblasts at up to 10 µM.
-
-
Possible Cause: High solvent concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control to assess solvent toxicity.
-
Issue 3: High background signal in functional assays (e.g., Calcium Mobilization).
-
Possible Cause: Basal (agonist-independent) activity of the LPA1 receptor.
-
Solution: Some studies have characterized BMS-986020 as an inverse agonist, meaning it can reduce the basal activity of the LPA1 receptor.[8] This may be observed as a reduction in the baseline signal. Ensure your data analysis accounts for this possibility.
-
-
Possible Cause: Assay buffer components.
-
Solution: Ensure the assay buffer is optimized for your cell type and does not contain components that could non-specifically activate the cells.
-
Quantitative Data Summary
The following tables summarize the reported potency and effective concentrations of BMS-986020.
Table 1: In Vitro Potency (IC50) of BMS-986020 Against On-Target and Off-Target Proteins
| Target | Assay System | IC50 Value | Reference |
| LPA1 (On-Target) | CHO cells (human) | 0.3 µM | [10] |
| BSEP | Hepatic BA efflux transporter assay | 1.8 µM - 4.8 µM | [2][6][7][10] |
| MRP4 | Hepatic BA efflux transporter assay | 6.2 µM | [1][2][6][7][10] |
| MDR3 | Phospholipid efflux transporter assay | 7.5 µM | [1][2][6][7] |
| MRP3 | Hepatic BA efflux transporter assay | 22 µM | [6][7][10] |
| OATP1B1 | Organic anion transporter assay | 0.17 µM | [10] |
| OATP1B3 | Organic anion transporter assay | 0.57 µM | [10] |
Table 2: Effective Concentrations of BMS-986020 in In Vitro and In Vivo Models
| Model System | Effect | Concentration / Dose | Reference |
| "Scar-in-a-Jar" Fibrogenesis Model | Potent inhibition of LPA1-induced fibrogenesis | 0.01 - 5 µM (Maximal effect ~0.5 µM) | [2][4] |
| Autoradiography (IPF lung sections) | 64% displacement of LPA1 radioligand | 10 nM | [1] |
| Bleomycin-induced Lung Fibrosis (Rat) | Reduction in lung fibrosis | 30 mg/kg (twice daily) | [10] |
| Ischemic Stroke Model (Mouse) | Neuroprotection, reduced infarct volume | 5 mg/kg | [10] |
Experimental Protocols
1. Calcium Mobilization Assay
This assay measures the ability of BMS-986020 to inhibit LPA-induced increases in intracellular calcium, a key downstream event of LPA1 activation.
-
Cell Seeding: Plate cells stably expressing the human LPA1 receptor (e.g., CHO-hLPA1 or HEK293-hLPA1) into black, clear-bottom 96-well plates and culture overnight.[8]
-
Dye Loading: Remove culture medium and incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for approximately 30-60 minutes at 37°C.[8]
-
Antagonist Pre-incubation: Add serial dilutions of BMS-986020 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Using a fluorescence plate reader with an integrated fluidics system, add an EC80 concentration of LPA to stimulate the cells.
-
Data Acquisition: Measure fluorescence intensity before and after agonist addition. The peak fluorescence response is used to determine the level of calcium mobilization.
-
Data Analysis: Normalize the data using vehicle-treated cells (0% inhibition) and cells without LPA stimulation (100% inhibition). Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.
2. Chemotaxis (Transwell Migration) Assay
This assay assesses the ability of BMS-986020 to block the directed migration of cells towards an LPA gradient.
-
Cell Preparation: Culture a relevant cell line (e.g., A2058 melanoma cells or LPA1-expressing CHO cells) and serum-starve them for 18-24 hours prior to the assay.[11]
-
Chamber Setup: Use a Boyden chamber or similar transwell plate (e.g., 8 µm pore size).[12] Add assay medium containing LPA to the lower chamber.
-
Cell Treatment and Seeding: Pre-incubate the serum-starved cells with varying concentrations of BMS-986020 or vehicle control. Seed the treated cells into the upper chamber of the transwell insert.[11]
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (typically 4-6 hours) at 37°C.[11]
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[11]
-
Fix and stain the migrated cells on the bottom of the membrane with a stain such as crystal violet.[11]
-
Count the stained cells using a microscope or elute the dye and measure the absorbance with a plate reader.[11]
-
-
Data Analysis: Calculate the percentage of migration relative to the LPA-only control and determine the IC50 value for BMS-986020.[11]
3. [35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the LPA1 receptor and is used to determine the antagonist's potency.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the LPA1 receptor.[3]
-
Reaction Mixture: The assay is typically performed in a buffer containing HEPES, MgCl2, NaCl, and a fixed concentration of GDP.[3]
-
Incubation: Incubate the cell membranes with a stimulating concentration of LPA, varying concentrations of BMS-986020, and the non-hydrolyzable GTP analog, [35S]GTPγS.[13][14]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPγS.
-
Detection: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the ability of BMS-986020 to inhibit LPA-stimulated [35S]GTPγS binding and calculate the IC50 or Kb value.[15]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Contradictory Findings with BMS-986020: A Technical Resource
For researchers and drug development professionals working with the LPA1 receptor antagonist BMS-986020, interpreting unexpected or contradictory results is crucial for advancing research and ensuring patient safety. This technical support center provides troubleshooting guidance and frequently asked questions to address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We observed a positive efficacy signal with BMS-986020 in our fibrosis model, but literature reports cite significant safety concerns. How do we reconcile these findings?
A1: This is a key issue with BMS-986020. The compound has demonstrated efficacy in both preclinical models and a Phase 2 clinical trial for idiopathic pulmonary fibrosis (IPF), but it was also associated with hepatobiliary toxicity.[1][2][3] The positive efficacy signal you are observing is consistent with its mechanism of action as a potent LPA1 receptor antagonist, which plays a role in fibrotic processes.[4][5][6] However, the reported toxicity, including elevated hepatic enzymes and cholecystitis, led to the early termination of its clinical trial.[1][2] This suggests an off-target effect specific to the molecular structure of BMS-986020, rather than a class-wide effect of LPA1 antagonism.[3][7] Therefore, while your efficacy results are likely valid, the translatability of BMS-986020 to a clinical setting is hampered by its safety profile.
Q2: Our in vitro experiments show BMS-986020 effectively inhibits fibroblast activation, but we are concerned about potential off-target effects. What is known about the broader pharmacological profile of BMS-986020?
A2: Your in vitro findings are in line with published data demonstrating that BMS-986020 potently inhibits LPA1-induced fibrogenesis.[5][8] Concerns about off-target effects are justified given the clinical findings. Nonclinical investigations have revealed that BMS-986020 can inhibit bile acid efflux transporters such as BSEP, MRP3, and MRP4.[3] It has also been shown to impair mitochondrial function in human hepatocytes and cholangiocytes.[3] These off-target activities are the likely cause of the observed hepatobiliary toxicity and are structurally distinct from its intended LPA1 antagonism.[3][7]
Q3: We are designing a new study with an LPA1 antagonist. Should we expect similar safety issues to those seen with BMS-986020?
A3: Not necessarily. The hepatobiliary toxicity observed with BMS-986020 is believed to be specific to its chemical structure.[3][7] Second-generation LPA1 antagonists, such as BMS-986278, have been developed with distinct structures to avoid the off-target liabilities of BMS-986020.[3][7] In vitro studies with BMS-986278 have shown weak inhibition of BSEP, suggesting a better safety profile.[3] Therefore, when designing new studies, it is crucial to consider the specific pharmacological and safety profile of the LPA1 antagonist being used.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent anti-fibrotic effects in cell-based assays. | LPA1 receptor expression levels may vary between cell lines or primary cell isolates. | Characterize LPA1 receptor expression in your cell model. Consider using a cell line with confirmed high LPA1 expression for initial compound validation. |
| Cell culture conditions may influence LPA signaling pathways. | Standardize cell culture conditions, including serum concentration and growth factor supplementation. | |
| Unexpected cytotoxicity in vitro. | Off-target effects of BMS-986020, such as mitochondrial dysfunction.[3] | Perform a dose-response curve to determine the therapeutic window. Consider using a lower concentration or a shorter exposure time. Evaluate markers of mitochondrial health. |
| Elevated liver enzymes in animal models. | Hepatobiliary toxicity, as observed in clinical trials.[1][3] | Monitor liver function tests (ALT, AST, ALP) and bilirubin (B190676) levels closely. Conduct histopathological analysis of liver tissue. Consider using a lower dose or a different LPA1 antagonist with a known better safety profile. |
| Discrepancy between in vitro potency and in vivo efficacy. | Pharmacokinetic or pharmacodynamic issues. | Conduct pharmacokinetic studies to determine the exposure of BMS-986020 in your animal model. Measure target engagement in vivo to confirm LPA1 receptor occupancy. |
Data Summary
Phase 2 Clinical Trial (NCT01766817) - Efficacy Results [1]
| Treatment Group | N | Rate of Change in FVC from Baseline to Week 26 (Liters) | 95% Confidence Interval | P-value vs. Placebo |
| Placebo | 47 | -0.134 | -0.201 to -0.068 | - |
| BMS-986020 600 mg qd | 48 | - | - | - |
| BMS-986020 600 mg bid | 48 | -0.042 | -0.106 to -0.022 | 0.049 |
In Vitro Inhibition of Bile Salt Export Pump (BSEP) [3]
| Compound | IC50 (µM) |
| BMS-986020 | 1.8 |
Experimental Protocols
"Scar-in-a-Jar" In Vitro Fibrogenesis Model [5][8]
This assay is used to assess the anti-fibrotic potential of compounds by mimicking the fibrotic process in vitro.
-
Cell Culture: Human lung fibroblasts are cultured in a suitable medium.
-
Matrix Formation: Fibroblasts are seeded onto a collagen-rich matrix.
-
Induction of Fibrosis: The cells are stimulated with a pro-fibrotic agent, such as lysophosphatidic acid (LPA), to induce contraction of the matrix and deposition of new extracellular matrix proteins.
-
Compound Treatment: Cells are treated with various concentrations of BMS-986020 or a vehicle control.
-
Analysis: The degree of matrix contraction is quantified, and the expression of fibrotic markers, such as collagen, is measured using techniques like Western blotting or ELISA.
Bile Salt Export Pump (BSEP) Inhibition Assay [3]
This assay is used to determine if a compound inhibits the function of the BSEP transporter, which is crucial for bile acid excretion from the liver.
-
System Preparation: Membrane vesicles expressing human BSEP are prepared.
-
Substrate Incubation: The vesicles are incubated with a radiolabeled BSEP substrate (e.g., taurocholate) in the presence of ATP to energize the transporter.
-
Compound Addition: Various concentrations of BMS-986020 are added to the incubation mixture.
-
Measurement of Transport: The amount of radiolabeled substrate transported into the vesicles is measured using a scintillation counter.
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of BSEP activity, is calculated.
Visualizations
References
- 1. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 7. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Impact of BMS-986020 on Mitochondrial Function in Hepatocytes
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting experiments related to the effects of BMS-986020 on mitochondrial function in hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of BMS-986020 on hepatocyte mitochondria?
A1: BMS-986020 has been shown to inhibit mitochondrial function in human hepatocytes. Specifically, it affects key parameters of mitochondrial respiration, including basal and maximal respiration, ATP production, and spare respiratory capacity, at concentrations of 10 μM and higher.[1][2] This inhibition of the mitochondrial electron transport chain is considered a contributing factor to the hepatobiliary toxicity observed with this compound.[1][2]
Q2: What is the proposed mechanism of BMS-986020-induced hepatotoxicity?
A2: The hepatotoxicity of BMS-986020 is believed to be multifactorial. It involves a dual mechanism of inhibiting mitochondrial function and inhibiting key hepatic bile acid efflux transporters, such as the Bile Salt Export Pump (BSEP), MRP3, and MRP4.[1] The combination of impaired cellular energy production and the accumulation of cytotoxic bile acids likely leads to hepatocyte injury.
Q3: At what concentration does BMS-986020 start to impact mitochondrial function in hepatocytes?
A3: Studies have indicated that BMS-986020 inhibits mitochondrial function in human hepatocytes at concentrations of 10 μM or greater.
Q4: Are there alternative compounds in the same class as BMS-986020 that do not exhibit mitochondrial toxicity?
A4: Yes, other LPA1 antagonists, such as BMS-986234 and BMS-986278, have been shown to have minimal impact on hepatic bile acid transporters and did not inhibit mitochondrial function at concentrations up to 30 μM (for BMS-986234). This suggests that the mitochondrial toxicity is specific to the BMS-986020 molecule and not a class effect of LPA1 antagonism.
Quantitative Data Summary
The following table summarizes the key quantitative findings regarding the inhibitory effects of BMS-986020.
| Parameter | Target/Effect | Cell Type | Value | Reference |
| Mitochondrial Function Inhibition | Basal Respiration, Maximal Respiration, ATP Production, Spare Capacity | Human Hepatocytes | ≥10 μM | |
| IC50 | Bile Salt Export Pump (BSEP) Inhibition | - | 1.8 μM | |
| IC50 | Multidrug Resistance-Associated Protein 3 (MRP3) Inhibition | - | 22 μM | |
| IC50 | Multidrug Resistance-Associated Protein 4 (MRP4) Inhibition | - | 6.2 μM | |
| IC50 | Multidrug Resistance Protein 3 (MDR3) Inhibition | Human Hepatocytes | 7.5 μM | |
| Inhibition | Bile Acid Canalicular Efflux | Human Hepatocytes | 68% at 10 μM |
Experimental Protocols
While the specific protocols from the primary study by Gill et al. (2022) are not publicly available in full detail, the following are representative, detailed methodologies for the key experiments cited.
Protocol 1: Assessment of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Primary human hepatocytes
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
BMS-986020 stock solution (in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Plate primary human hepatocytes in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density (e.g., 2 x 10^4 cells/well).
-
Culture cells overnight to allow for attachment and monolayer formation.
-
-
Compound Treatment:
-
Prepare serial dilutions of BMS-986020 in assay medium.
-
Remove the cell culture medium and wash the cells with pre-warmed assay medium.
-
Add the BMS-986020 dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate at 37°C in a CO2-free incubator for the desired treatment time (e.g., 1-24 hours).
-
-
Seahorse XF Assay:
-
Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the hydrated sensor cartridge with the Mito Stress Test compounds:
-
Port A: Oligomycin (e.g., 1.5 µM final concentration)
-
Port B: FCCP (e.g., 1.0-2.0 µM final concentration, requires optimization)
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)
-
-
Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure baseline OCR, followed by sequential injections of the compounds to determine the key parameters of mitochondrial respiration.
-
Protocol 2: Measurement of Cellular ATP Levels
This protocol describes a luminescence-based assay to quantify cellular ATP content as a measure of cell viability and energy status.
Materials:
-
Primary human hepatocytes
-
Opaque-walled 96-well microplates
-
BMS-986020 stock solution (in DMSO)
-
Luminescent ATP detection assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding and Treatment:
-
Plate primary human hepatocytes in an opaque-walled 96-well plate at a suitable density.
-
Allow cells to attach overnight.
-
Treat cells with a dose range of BMS-986020 and a vehicle control for the desired duration.
-
-
ATP Assay:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the necessary substrate and enzyme for the luminescence reaction.
-
Shake the plate for a few minutes to ensure complete cell lysis and mixing.
-
Allow the plate to incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
ATP levels in treated cells are typically expressed as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: Proposed mechanism of BMS-986020-induced hepatotoxicity.
Caption: Workflow for assessing mitochondrial respiration.
Troubleshooting Guides
Seahorse XF Mito Stress Test
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in baseline OCR between wells | - Uneven cell seeding- Edge effects on the plate- Cell stress or death | - Ensure a single-cell suspension and careful pipetting during seeding.- Avoid using the outer wells of the plate or fill them with media only.- Check cell viability before starting the assay. |
| Poor response to FCCP injection (low maximal respiration) | - Suboptimal FCCP concentration (too low or too high)- Cells are unhealthy or have limited metabolic capacity- Low cell number | - Perform an FCCP titration to determine the optimal concentration for your hepatocytes.- Ensure cells are healthy and not overly confluent.- Optimize cell seeding density. |
| OCR drops significantly after oligomycin injection (negative ATP-linked respiration) | - This is not a typical biological response and usually indicates an experimental artifact.- Potential issue with the compound or assay setup. | - Re-check the concentrations of all injected compounds.- Ensure the correct compounds were loaded into the correct ports.- Review the experimental timeline and cell handling procedures. |
| No response to Rotenone/Antimycin A | - Injection port failure- Inactive compounds | - Check the injection ports for any blockages.- Ensure the compounds have been stored correctly and are not expired. |
Luminescent ATP Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background luminescence | - ATP contamination in reagents or on the plate- Bacterial contamination of cell cultures | - Use ATP-free water and pipette tips.- Handle plates and reagents with gloves.- Regularly check cultures for contamination. |
| Low signal-to-noise ratio | - Low cell number- Incomplete cell lysis- Reagent degradation | - Increase the cell seeding density.- Ensure the lysis buffer is effective and incubation time is sufficient.- Use fresh reagents and store them as recommended. |
| High well-to-well variability | - Inconsistent cell numbers across wells- Inaccurate pipetting of reagents | - Optimize cell seeding for a uniform monolayer.- Use a multi-channel pipette for reagent addition to minimize timing differences. |
| Signal decreases over time | - The luminescent signal is transient and will decay. | - Read the plate within the recommended time window after reagent addition.- Ensure consistent timing between reagent addition and reading for all plates. |
References
Technical Support Center: BMS-986020 and Bile Salt Export Pump (BSEP) Inhibition
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of BMS-986020 on the Bile Salt Export Pump (BSEP). Here you will find frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-986020?
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] It was developed for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2][3]
Q2: How does BMS-986020 interact with the Bile Salt Export Pump (BSEP)?
BMS-986020 is a known inhibitor of BSEP, which is considered an off-target effect.[4][5] This inhibition of BSEP can lead to the accumulation of bile acids in the liver, which is a potential mechanism for drug-induced liver injury (DILI).[5][6]
Q3: What is the reported IC50 value for BMS-986020 inhibition of BSEP?
Reported IC50 values for BSEP inhibition by BMS-986020 vary slightly across different studies, but are generally in the low micromolar range. Values of 1.8 µM and 4.8 µM have been documented.[3][4][5]
Q4: Was hepatotoxicity observed in clinical trials of BMS-986020?
Yes, a Phase 2 clinical trial of BMS-986020 for IPF was terminated early due to hepatobiliary toxicity.[7][8] This toxicity was characterized by elevations in hepatic enzymes and cases of cholecystitis, and is thought to be linked to the compound's inhibition of BSEP.[5][7]
Q5: Does BMS-986020 inhibit other transporters?
Yes, in addition to BSEP, BMS-986020 has been shown to inhibit other hepatic transporters, including MRP3, MRP4, and MDR3.[2][3][4][5]
Data Presentation: Inhibitory Potency of BMS-986020
The following table summarizes the in vitro inhibitory potency of BMS-986020 against various hepatic transporters.
| Transporter | IC50 (µM) | Reference(s) |
| BSEP | 1.8 - 4.8 | [3][4][5] |
| MRP3 | 22 | [5] |
| MRP4 | 6.2 | [2][3][4][5] |
| MDR3 | 7.5 | [2][3][4][5] |
Experimental Protocols
In Vitro BSEP Inhibition Assay using Vesicular Transport
This protocol outlines a common method for assessing BSEP inhibition using inside-out membrane vesicles from BSEP-transfected cells.
Materials:
-
BSEP-expressing membrane vesicles
-
Control membrane vesicles (not expressing BSEP)
-
[³H]-Taurocholic acid (TCA) or other suitable probe substrate
-
ATP and AMP solutions
-
BMS-986020 stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂)
-
Scintillation fluid
-
96-well filter plates
-
Vacuum manifold
Procedure:
-
Prepare serial dilutions of BMS-986020 in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the diluted BMS-986020 or vehicle control.
-
Add BSEP or control vesicles to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the transport reaction by adding a mixture of [³H]-TCA and either ATP (for BSEP-mediated transport) or AMP (as a negative control).
-
Incubate the reaction at 37°C for a predetermined linear uptake time (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold assay buffer.
-
Quickly transfer the contents of the plate to a 96-well filter plate and wash the vesicles with ice-cold buffer using a vacuum manifold to separate the vesicles from the unbound substrate.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of [³H]-TCA retained in the vesicles using a scintillation counter.
-
Calculate ATP-dependent transport by subtracting the counts in the AMP-containing wells from the ATP-containing wells.
-
Determine the percent inhibition at each BMS-986020 concentration relative to the vehicle control and calculate the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent pipetting- Vesicle aggregation- Uneven washing of filters | - Use calibrated pipettes and proper technique.- Gently vortex vesicle suspension before aliquoting.- Ensure consistent and thorough washing of all wells on the filter plate. |
| Low signal-to-noise ratio (low ATP-dependent uptake) | - Poor vesicle quality- Sub-optimal substrate or ATP concentration- Incorrect incubation time | - Use a new batch of vesicles with confirmed activity.- Optimize substrate and ATP concentrations.- Ensure the incubation time is within the linear range of uptake. |
| IC50 value significantly different from published data | - Incorrect concentration of BMS-986020- Differences in assay conditions (e.g., protein concentration, substrate)- Compound precipitation at high concentrations | - Verify the concentration of the BMS-986020 stock solution.- Standardize assay conditions and include a known BSEP inhibitor as a positive control.- Check for compound solubility in the assay buffer. If precipitation is observed, adjust the solvent or lower the maximum concentration tested. |
Visualizations
Caption: Mechanism of BMS-986020-induced BSEP inhibition.
Caption: Experimental workflow for the in vitro BSEP inhibition assay.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Assessment of Bile Salt Export Pump Inhibition Using RapidFire-MS and DESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validation & Comparative
A Comparative Guide: BMS-986020 vs. BMS-986278 in Idiopathic Pulmonary Fibrosis (IPF) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two lysophosphatidic acid receptor 1 (LPA₁) antagonists, BMS-986020 and its successor BMS-986278, for the treatment of Idiopathic Pulmonary Fibrosis (IPF). The development of these compounds highlights a significant journey in targeting the LPA₁ pathway, demonstrating both the potential of this mechanism and the critical importance of molecular structure in determining a drug's safety profile.
Introduction and Mechanism of Action
Idiopathic Pulmonary Fibrosis is a devastating and progressive lung disease characterized by irreversible scarring of lung tissue.[1][2] The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA₁ receptor, has been strongly implicated in the pathogenesis of IPF and other fibrotic diseases.[1][3][4] Activation of LPA₁ by LPA is involved in multiple pro-fibrotic processes, including fibroblast recruitment and activation, which contribute to the excessive deposition of extracellular matrix (ECM) and tissue scarring.
Both BMS-986020 and BMS-986278 are orally available small molecules designed to be potent antagonists of the LPA₁ receptor, thereby blocking these downstream fibrotic signals. BMS-986020 was the first-generation compound that showed clinical efficacy but was ultimately halted due to safety concerns. BMS-986278 is a next-generation, structurally distinct LPA₁ antagonist developed to retain efficacy while avoiding the off-target toxicities of its predecessor.
Preclinical Data Comparison
Both compounds demonstrated anti-fibrotic activity in various preclinical models of fibrosis. BMS-986278 was specifically designed and evaluated to confirm it retained this activity while improving its physicochemical and safety profile.
| Parameter | BMS-986020 | BMS-986278 | Source(s) |
| Target | High-affinity LPA₁ receptor antagonist | Potent and complete LPA₁ receptor antagonist | , |
| In Vitro Model | Potently inhibited LPA₁-induced fibrogenesis in the "Scar-in-a-Jar" model. | Potent antagonist of LPA₁-mediated signaling pathways (Gᵢ, Gᵩ, G₁₂, β-arrestin) in human lung fibroblasts. | , |
| In Vivo Model | Showed anti-fibrotic activity in mouse models of lung, skin, liver, and kidney fibrosis. | Demonstrated anti-fibrotic activity (decreased picrosirius red staining) in the chronic rodent bleomycin (B88199) model. | , |
| Pharmacokinetics | Data available but superseded by clinical findings. | Excellent preclinical pharmacokinetics with high oral bioavailability in mice (70%), rats (100%), and monkeys (79%). | , |
Clinical Performance and Efficacy
Clinical trials revealed the therapeutic potential of LPA₁ antagonism but also starkly differentiated the two molecules based on safety.
| Parameter | BMS-986020 (Phase 2, NCT01766817) | BMS-986278 (Phase 2, NCT04308681) | Source(s) |
| Primary Endpoint | Rate of change in Forced Vital Capacity (FVC) from baseline to week 26. | Rate of change in percent predicted FVC (ppFVC) from baseline through 26 weeks. | , |
| Efficacy Results | The 600 mg twice-daily (BID) dose significantly slowed the rate of FVC decline compared to placebo (-0.042 L vs. -0.134 L, P=0.049). | The 60 mg BID dose reduced the rate of decline in ppFVC by 62% compared to placebo. A Bayesian analysis showed a >95% probability of superiority over placebo. | , |
| Biomarker Analysis | Significantly reduced serum levels of multiple extracellular matrix (ECM)-neoepitope biomarkers compared to placebo. | Data supports progression to Phase 3; detailed biomarker data from Phase 2 is pending wider publication. | |
| Study Outcome | Terminated early due to safety concerns (hepatobiliary toxicity). | Positive results supported progression to a global Phase 3 clinical trial program. | , |
Comparative Safety Profile: The Key Differentiator
The clinical development of BMS-986020 was halted due to hepatobiliary toxicity, including dose-related elevations in hepatic enzymes and three cases of cholecystitis (gallbladder inflammation). Subsequent investigations revealed that this was an off-target effect specific to the BMS-986020 molecule and not a class effect of LPA₁ antagonism. BMS-986020 was found to inhibit key bile acid transporters.
BMS-986278 was specifically engineered to avoid this liability. In vitro and preclinical studies confirmed that it has negligible activity at these transporters, a finding that has been borne out in its clinical safety profile to date.
| Transporter Inhibition (IC₅₀) | BMS-986020 | BMS-986278 | Implication | Source(s) |
| BSEP (Bile Salt Export Pump) | ~1.8 - 4.8 µM | >100 µM | Inhibition can lead to cholestasis and liver injury. BMS-986278 shows a significantly wider safety margin. | |
| MDR3 (Multidrug Resistance Protein 3) | ~3.2 - 7.5 µM | >100 µM | Inhibition affects phospholipid transport, potentially contributing to cholestatic injury. BMS-986278 avoids this off-target effect. | |
| Clinical Safety | Dose-related elevations in hepatic enzymes; cases of cholecystitis. | Well-tolerated with adverse event rates comparable to placebo. No evidence of hepatobiliary toxicity. | , |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model (Rodent)
This is a widely used in vivo model to screen for anti-fibrotic compounds. The protocol generally involves the following steps:
-
Acclimatization: Animals (typically mice or rats) are acclimatized to the laboratory environment.
-
Induction of Fibrosis: A single intratracheal, intraperitoneal, or subcutaneous instillation of bleomycin sulfate (B86663) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: Animals are randomized into groups to receive vehicle control, a positive control (e.g., nintedanib), or the test compound (e.g., BMS-986278) via oral gavage daily for a period of 14-28 days.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized. Lungs are harvested for analysis, which includes:
-
Histopathology: Lung sections are stained with Masson's trichrome or picrosirius red to visualize and quantify collagen deposition and the extent of fibrosis (e.g., using the Ashcroft scoring method).
-
Biochemical Analysis: Hydroxyproline content in lung homogenates is measured as a quantitative marker of total collagen.
-
Gene Expression: mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) are quantified using RT-qPCR.
-
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
The Evolution of LPA1 Antagonism: A Comparative Guide to First and Second-Generation Efficacy
The lysophosphatidic acid receptor 1 (LPA1) has emerged as a critical therapeutic target in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). Its role in mediating pro-fibrotic cellular responses has driven the development of potent antagonists. Initial first-generation compounds demonstrated clinical proof-of-concept but were hampered by safety concerns. This has led to the development of second-generation antagonists, designed to retain efficacy while offering a superior safety profile. This guide provides a detailed comparison of the efficacy, safety, and experimental validation of these two generations of LPA1 antagonists for researchers and drug development professionals.
From Promise to Refinement: Comparing Generations
First-generation LPA1 antagonists, such as BMS-986020, validated the therapeutic hypothesis by demonstrating a significant slowing of lung function decline in patients with IPF. A phase 2 trial showed that BMS-986020 significantly decreased the slope of forced vital capacity (FVC) decline over 26 weeks compared to placebo. However, the development of this compound was halted due to off-target hepatobiliary toxicity, including elevated liver enzymes and cases of cholecystitis. This toxicity was later found to be specific to the molecule's structure and not a class-wide effect of LPA1 antagonism.
This challenge paved the way for second-generation antagonists, exemplified by admilparant (BMS-986278). This new class of molecules was engineered to avoid the off-target effects of their predecessors. Specifically, admilparant does not inhibit key liver efflux transporters like the bile salt export pump (BSEP), which was the likely cause of the hepatobiliary issues seen with BMS-986020.
Clinically, the second-generation has shown comparable efficacy to the first. A phase 2 study of admilparant (BMS-986278) also demonstrated a clinically meaningful slowing of FVC decline in IPF patients over 26 weeks. Notably, a 60 mg dose of admilparant resulted in a 62% relative reduction in the rate of decline in percent predicted forced vital capacity (ppFVC) versus placebo. This effect was observed even in patients already receiving standard-of-care antifibrotic therapies, highlighting its potential as both a monotherapy and an add-on treatment. The overall safety profile of admilparant was favorable and comparable to placebo, without the liver-related safety signals that curtailed its predecessor.
Quantitative Data Comparison
The following tables summarize the available quantitative data for representative first and second-generation LPA1 antagonists.
Table 1: In Vitro Potency of LPA1 Antagonists
| Compound | Generation | Assay Type | Species | IC50 / pKB | Reference(s) |
| AM095 | First | GTPγS Binding | Human | 0.98 µM | |
| GTPγS Binding | Mouse | 0.73 µM | |||
| Calcium Flux | Human | 17 nM | |||
| BMS-986020 | First | Calcium Mobilization | Human | ~8.0 (pKB) | |
| DMR Assay | Human | 7.06 (pEC50) | |||
| Admilparant (BMS-986278) | Second | Not specified | Not specified | Not specified |
Note: Direct head-to-head in vitro potency data for admilparant is less publicly available; its development focused on optimizing the safety profile while maintaining the potent LPA1 antagonism demonstrated by the first generation.
Table 2: Clinical Efficacy in Idiopathic Pulmonary Fibrosis (Phase 2 Trials)
| Compound | Generation | Primary Endpoint | Result vs. Placebo | Duration | Reference(s) |
| BMS-986020 | First | Rate of FVC decline | Significantly slowed decline | 26 Weeks | |
| Admilparant (BMS-986278) | Second | Rate of ppFVC decline | 62% relative reduction in decline rate (60 mg dose) | 26 Weeks |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the LPA1 signaling pathway and a general experimental workflow for antagonist characterization.
Caption: LPA1 receptor signaling cascade and point of antagonist inhibition.
Caption: General experimental workflow for LPA1 antagonist development.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are protocols for key experiments cited in the evaluation of LPA1 antagonists.
GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation. Antagonists inhibit this agonist-induced binding.
-
Objective: To determine the potency (IC50) of an antagonist in inhibiting LPA-induced G-protein activation.
-
Materials:
-
Cell membranes prepared from CHO cells overexpressing human LPA1.
-
[³⁵S]GTPγS (radioligand).
-
LPA (agonist).
-
Test antagonist compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
-
Scintillation vials and fluid.
-
-
Procedure:
-
Incubate cell membranes (10-20 µg protein) with the test antagonist at various concentrations for 15 minutes at 30°C in the assay buffer.
-
Add a fixed concentration of LPA (typically at its EC80 value) to initiate the reaction and incubate for another 30 minutes.
-
Introduce [³⁵S]GTPγS (0.1 nM) to the reaction mixture and incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of LPA-stimulated [³⁵S]GTPγS binding at each antagonist concentration and determine the IC50 value using non-linear regression analysis.
-
Calcium Mobilization (Flux) Assay
LPA1 activation, primarily through Gαq/11, leads to the release of intracellular calcium stores. This assay measures the ability of an antagonist to block this calcium flux.
-
Objective: To quantify the functional antagonism of LPA1-mediated intracellular calcium release.
-
Materials:
-
CHO or HEK293 cells stably expressing the human LPA1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
LPA (agonist).
-
Test antagonist compound at various concentrations.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
A fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Plate the LPA1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of the test antagonist to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of LPA (at its EC80) into the wells and immediately measure the change in fluorescence intensity over time.
-
The peak fluorescence signal corresponds to the magnitude of the calcium response.
-
Calculate the percentage inhibition of the LPA-induced calcium response for each antagonist concentration to determine the IC50 value.
-
In Vivo Bleomycin-Induced Lung Fibrosis Model
This is the most common preclinical model used to evaluate the anti-fibrotic efficacy of drug candidates for IPF.
-
Objective: To assess the ability of an LPA1 antagonist to attenuate the development of lung fibrosis in mice.
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old).
-
Materials:
-
Bleomycin (B88199) sulfate (B86663) dissolved in sterile saline.
-
Test antagonist formulated for oral administration (e.g., in a suitable vehicle).
-
Anesthesia (e.g., isoflurane).
-
-
Procedure:
-
Induction (Day 0): Anesthetize mice and administer a single intratracheal dose of bleomycin (typically 1.5 - 2.0 U/kg) to induce lung injury. Control animals receive sterile saline.
-
Treatment: Begin daily administration of the LPA1 antagonist (e.g., 10-60 mg/kg via oral gavage) starting on a specified day post-bleomycin challenge (e.g., Day 7, to assess therapeutic effect after the initial inflammatory phase). A vehicle control group is also included.
-
Termination (Day 14 or 21): Euthanize the animals.
-
Endpoint Analysis:
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell counts and cytokine levels.
-
Harvest the lungs. Use the right lung for quantitative analysis of collagen content (e.g., Sircol or hydroxyproline (B1673980) assay).
-
Fix the left lung in formalin for histological analysis (e.g., Masson's trichrome staining) and scoring of fibrosis (e.g., Ashcroft score).
-
-
Data Analysis: Compare the extent of fibrosis (collagen content, histological scores) between the vehicle-treated and antagonist-treated groups to determine efficacy.
-
A Head-to-Head Comparison of LPA1 Receptor Antagonists: BMS-986020 and AM095
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two notable lysophosphatidic acid receptor 1 (LPA1) antagonists: BMS-986020 and AM095. Both small molecules have been subjects of significant interest for their therapeutic potential in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF), by targeting the pro-fibrotic LPA-LPA1 signaling axis. This guide synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by detailed experimental methodologies.
Introduction to BMS-986020 and AM095
BMS-986020, developed by Bristol-Myers Squibb, is a high-affinity LPA1 antagonist that demonstrated potential in treating IPF.[1][2] It progressed to Phase 2 clinical trials, where it showed a significant reduction in the rate of decline in forced vital capacity (FVC) in patients with IPF.[3][4] However, the trial was terminated prematurely due to instances of hepatobiliary toxicity.[3] This adverse effect was later attributed to off-target inhibition of bile acid and phospholipid transporters, rather than a class effect of LPA1 antagonism.
AM095 is a potent and selective LPA1 receptor antagonist that has been extensively characterized in preclinical studies. It has shown efficacy in various in vitro functional assays and in vivo models of fibrosis. While direct head-to-head clinical studies against BMS-986020 have not been published, the available preclinical data for AM095 indicate a strong anti-fibrotic potential.
Mechanism of Action: Targeting the LPA-LPA1 Signaling Pathway
Both BMS-986020 and AM095 function as competitive antagonists at the LPA1 receptor, a G protein-coupled receptor (GPCR). Lysophosphatidic acid (LPA) is a bioactive phospholipid that, upon binding to LPA1, activates several downstream signaling cascades through Gαi/o, Gαq/11, and Gα12/13. These pathways are implicated in the pathogenesis of fibrosis by promoting fibroblast proliferation and migration, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM). By blocking the binding of LPA to its receptor, both compounds effectively inhibit these pro-fibrotic cellular responses.
LPA1 Receptor Signaling and Antagonist Inhibition
Quantitative Data Summary
The following tables summarize the available quantitative data for BMS-986020 and AM095 from various in vitro and in vivo studies. It is important to note that these data are not from direct head-to-head comparative studies and experimental conditions may have varied.
Table 1: In Vitro Potency and Efficacy
| Parameter | BMS-986020 | AM095 |
| Target | Lysophosphatidic Acid Receptor 1 (LPA1) | Lysophosphatidic Acid Receptor 1 (LPA1) |
| GTPγS Binding (Human LPA1) | Described as a high-affinity antagonist | IC50: 0.98 µM |
| GTPγS Binding (Mouse LPA1) | Not specified | IC50: 0.73 µM |
| Calcium Mobilization (Human LPA1) | Antagonist activity confirmed | IC50: 0.025 µM |
| Calcium Mobilization (Mouse LPA1) | Not specified | IC50: 0.023 µM |
| Chemotaxis (Human A2058 melanoma cells) | Not specified | IC50: 233 nM |
| Chemotaxis (Mouse CHO cells overexpressing LPA1) | Not specified | IC50: 778 nM |
Table 2: Safety Profile - Off-Target Transporter Inhibition
| Transporter | BMS-986020 IC50 (µM) | AM095 |
| BSEP (Bile Salt Export Pump) | 4.8 | Not reported to have this liability |
| MRP4 (Multidrug Resistance-associated Protein 4) | 6.2 | Not reported to have this liability |
| MDR3 (Multidrug Resistance Protein 3) | 7.5 | Not reported to have this liability |
Data for BMS-986020 sourced from preclinical safety evaluations.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GTPγS Binding Assay
This assay measures the ability of a compound to inhibit agonist-induced binding of [35S]GTPγS to G proteins coupled to the LPA1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human or mouse LPA1 receptor (e.g., CHO cells).
-
Reaction Mixture: The reaction is conducted in a buffer containing HEPES, MgCl2, NaCl, GDP, and saponin.
-
Incubation: Cell membranes are incubated with the test compound (BMS-986020 or AM095), an LPA agonist (to stimulate GTPγS binding), and [35S]GTPγS.
-
Detection: The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The inhibition of [35S]GTPγS binding relative to a vehicle control is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
GTPγS Binding Assay Workflow
Calcium Mobilization Assay
This assay determines a compound's ability to inhibit the LPA-induced increase in intracellular calcium concentration, a downstream signaling event of LPA1 activation.
General Protocol:
-
Cell Culture: Cells stably expressing the LPA1 receptor (e.g., CHO or HEK293 cells) are cultured in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Compound Addition: The test compound is added to the cells and incubated.
-
Agonist Stimulation: An LPA agonist is added to stimulate calcium release.
-
Fluorescence Measurement: Changes in fluorescence intensity are measured over time using a fluorescence plate reader.
-
Data Analysis: The inhibition of the calcium response is calculated, and IC50 values are determined.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the LPA-induced migration of cells.
General Protocol:
-
Cell Preparation: A relevant cell line (e.g., A2058 melanoma cells) is serum-starved.
-
Assay Setup: A Boyden chamber or similar transwell system is used. The lower chamber contains LPA as a chemoattractant, and the upper chamber contains the cells pre-incubated with the test compound.
-
Incubation: The setup is incubated to allow for cell migration through the porous membrane.
-
Cell Staining and Counting: Non-migrated cells are removed, and the migrated cells on the underside of the membrane are fixed, stained, and counted.
-
Data Analysis: The percentage of inhibition of cell migration is calculated relative to the vehicle control, and IC50 values are determined.
Conclusion
Both BMS-986020 and AM095 are potent antagonists of the LPA1 receptor with demonstrated anti-fibrotic potential. BMS-986020 showed clinical promise in IPF, but its development was halted due to off-target hepatobiliary toxicity. This toxicity appears to be specific to the molecular structure of BMS-986020 and not a class effect of LPA1 antagonism. The extensive preclinical data for AM095 supports its potential as an anti-fibrotic agent, and it appears to lack the specific off-target liabilities observed with BMS-986020. This comparative guide highlights the critical importance of thorough safety profiling in drug development and provides a valuable resource for researchers investigating novel anti-fibrotic therapies targeting the LPA-LPA1 signaling axis.
References
- 1. bioivt.com [bioivt.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 4. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BMS-986020 Targeting of LPA1 in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lysophosphatidic acid receptor 1 (LPA1) antagonist, BMS-986020, with alternative compounds, focusing on their validation in preclinical models, particularly those involving genetic knockout of the LPA1 receptor. The information is intended to support research and drug development decisions in the context of fibrotic diseases.
Introduction: The LPA-LPA1 Axis in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive signaling lipid that exerts its effects through a family of G protein-coupled receptors, including LPA1. The LPA-LPA1 signaling axis is a critical pathway in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[1] Activation of LPA1 on fibroblasts promotes their recruitment, proliferation, and differentiation into myofibroblasts, leading to excessive deposition of extracellular matrix (ECM) and tissue scarring.[2] Genetic deletion of the LPA1 receptor in mice has been shown to be protective in preclinical models of fibrosis, validating LPA1 as a therapeutic target.[3]
BMS-986020 is a potent antagonist of the LPA1 receptor that showed promise in a Phase 2 clinical trial for IPF.[4][5] However, its development was halted due to off-target hepatobiliary toxicity.[1] This has led to the development of second-generation LPA1 antagonists with improved safety profiles.
Comparative Efficacy and Potency
This section summarizes the available in vitro and in vivo data for BMS-986020 and its alternatives. While direct head-to-head studies in LPA1 knockout models are limited, the data from various preclinical studies provide a basis for comparison.
In Vitro Potency
| Compound | Target | Assay Type | Species | IC50 / Kb | Reference(s) |
| BMS-986020 | LPA1 | Radioligand Binding | Human | Kb = 0.0067 µM | [6] |
| LPA1 / LPA3 | Functional Assay (CHO cells) | Human | IC50 = 0.3 µM (LPA1), >1 µM (LPA3) | [6] | |
| BMS-986278 | LPA1 | Radioligand Binding | Human | Kb = 6.9 nM | [7] |
| AM095 | LPA1 | GTPγS Binding | Human | IC50 = 0.98 µM | [8][9] |
| LPA1 | GTPγS Binding | Mouse | IC50 = 0.73 µM | [8][9] | |
| LPA1 | Chemotaxis (CHO cells) | Mouse | IC50 = 778 nM | [8][9] | |
| LPA1 | Chemotaxis (A2058 melanoma cells) | Human | IC50 = 233 nM | [8][9] | |
| AM966 | LPA1 | Calcium Flux (CHO cells) | Human | IC50 = 17 nM | [3] |
| LPA1 | Chemotaxis (IMR-90 lung fibroblasts) | Human | IC50 = 181 nM | [3] |
In Vivo Efficacy in Fibrosis Models
| Compound | Model | Species | Dosing | Key Findings | Reference(s) |
| BMS-986020 | Bleomycin-induced lung fibrosis | Rat | 30 mg/kg, twice daily | Reduced lung fibrosis. | [6] |
| BMS-986278 | Bleomycin-induced lung fibrosis | Rodent | Not specified | Demonstrated in vivo efficacy. | [7] |
| AM095 | Bleomycin-induced lung fibrosis | Mouse | Not specified | Attenuated increases in collagen, protein, and inflammatory cells in BALF. | [8] |
| Unilateral Ureteral Obstruction (kidney fibrosis) | Mouse | Not specified | Decreased kidney fibrosis. | [8] | |
| AM966 | Bleomycin-induced lung fibrosis | Mouse | Not specified | Reduced lung injury, vascular leakage, inflammation, and fibrosis. | [3] |
Signaling Pathways and Experimental Workflows
LPA1 Receptor Signaling Pathway
The binding of LPA to the LPA1 receptor activates multiple downstream signaling pathways that contribute to the fibrotic process. Antagonists like BMS-986020 block these initial activation steps.
Caption: LPA1 receptor signaling pathway and inhibition by BMS-986020.
Experimental Workflow: Validation in a Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model is a widely used preclinical model to evaluate the efficacy of anti-fibrotic compounds.
Caption: Workflow for validating an LPA1 antagonist in a mouse model.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol describes the induction of pulmonary fibrosis in mice to test the in vivo efficacy of LPA1 antagonists.[10][11]
1. Animal Model:
-
Species: C57BL/6 mice (8-12 weeks old).
2. Bleomycin Administration:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Administer a single intratracheal dose of bleomycin sulfate (B86663) (typically 1.5-3 U/kg) dissolved in sterile saline.
-
Control animals receive an equivalent volume of sterile saline.
3. LPA1 Antagonist Treatment:
-
Prepare the LPA1 antagonist formulation in a suitable vehicle.
-
Administer the compound (e.g., via oral gavage) at the desired dose and frequency, starting at a specified time point post-bleomycin instillation.
-
The vehicle control group receives the vehicle alone.
4. Efficacy Endpoints (typically assessed at day 14 or 21):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to measure total and differential cell counts and levels of pro-inflammatory and pro-fibrotic cytokines.
-
Histological Analysis: Perfuse and fix the lungs for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess inflammation and collagen deposition.
-
Hydroxyproline Assay: Quantify the total lung collagen content by measuring hydroxyproline levels in lung homogenates.
In Vitro Fibroblast Chemotaxis Assay
This assay measures the ability of an LPA1 antagonist to inhibit the migration of fibroblasts towards an LPA gradient.[12][13][14]
1. Cell Culture:
-
Culture human lung fibroblasts (e.g., IMR-90) or other relevant cell lines in appropriate growth medium.
-
Prior to the assay, serum-starve the cells for several hours.
2. Chemotaxis Assay (using a Boyden chamber or similar transwell system):
-
Add serum-free medium containing LPA (chemoattractant) to the lower chamber.
-
In the upper chamber, add the serum-starved fibroblasts that have been pre-incubated with various concentrations of the LPA1 antagonist or vehicle control.
-
Incubate the chamber for a sufficient time to allow cell migration.
3. Quantification of Migration:
-
Remove non-migrated cells from the upper surface of the transwell membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope or quantify the stained cells by colorimetric measurement after elution.
4. Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
BMS-986020 is a potent LPA1 antagonist with demonstrated anti-fibrotic activity in preclinical models. However, its clinical development was halted due to off-target toxicity. The validation of its on-target effect is supported by the protective phenotype observed in LPA1 knockout mice in similar fibrosis models.[3] Second-generation LPA1 antagonists, such as BMS-986278, have been developed with improved safety profiles and are currently in clinical development.[7][15] Other preclinical compounds like AM095 and AM966 also show promising anti-fibrotic effects by targeting the LPA1 receptor.[3][8] The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation and development of LPA1 antagonists as a therapeutic strategy for fibrotic diseases.
References
- 1. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
Comparative Analysis of BMS-986020 Cross-Reactivity with Lysophosphatidic Acid (LPA) Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profile of BMS-986020, a potent antagonist of the lysophosphatidic acid receptor 1 (LPA₁), with a focus on its cross-reactivity with other LPA receptor subtypes. The information presented herein is compiled from publicly available experimental data to assist researchers and drug development professionals in their understanding of this compound's selectivity and potential off-target effects.
Introduction to BMS-986020
BMS-986020 is a high-affinity, selective antagonist of the LPA₁ receptor.[1][2] The LPA₁ signaling pathway is implicated in the pathogenesis of fibrotic diseases, making it a promising therapeutic target.[3][4] BMS-986020 demonstrated potential in slowing the decline of lung function in patients with idiopathic pulmonary fibrosis (IPF) in a Phase 2 clinical trial.[3][5] However, the trial was terminated due to hepatobiliary toxicity, which was later attributed to off-target effects on bile acid and phospholipid transporters rather than LPA₁ antagonism.[4][6][7]
Comparative Selectivity Profile
BMS-986020 is primarily selective for the LPA₁ receptor. However, studies have shown some level of cross-reactivity with the LPA₂ receptor. In calcium mobilization experiments, BMS-986020 was found to be an antagonist of both LPA₁ and LPA₂, exhibiting an approximate 10-fold selectivity for LPA₁.[3]
Quantitative Analysis of Receptor Activity
The following table summarizes the available quantitative data on the activity of BMS-986020 at LPA receptors and key off-target transporters.
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| Human LPA₁ | Calcium Mobilization | CHO cells | pKB | ~ 8 | [3] |
| Human LPA₁ | Dynamic Mass Redistribution (DMR) | CHOLPA1 cells | pEC₅₀ | 7.06 | [3] |
| Human LPA₂ | Calcium Mobilization | CHOLPA2 cells | Antagonist Activity | Yes (10-fold less potent than at LPA₁) | [3] |
| Human BSEP | Inhibition Assay | - | IC₅₀ | 1.8 µM / 4.8 µM | [2][6][8] |
| Human MRP4 | Inhibition Assay | - | IC₅₀ | 6.2 µM | [2][6][8] |
| Human MDR3 | Inhibition Assay | - | IC₅₀ | 7.5 µM | [2][6][8] |
Signaling Pathways and Experimental Workflows
To understand the experimental context of the data presented, the following diagrams illustrate the canonical LPA₁ receptor signaling pathway and a general workflow for assessing receptor antagonism.
Caption: LPA₁ Receptor Signaling Pathway and Point of Inhibition by BMS-986020.
Caption: General Experimental Workflow for a Functional Receptor Antagonist Assay.
Experimental Protocols
Detailed below are generalized methodologies for the key experiments cited in the characterization of BMS-986020.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation.
-
Cell Preparation:
-
Dye Loading:
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) containing probenecid (B1678239) to prevent dye extrusion.[9][10]
-
-
Compound Application and Signal Measurement:
-
Utilize a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
Add varying concentrations of the antagonist (BMS-986020) to the wells and incubate for a specified period.
-
Stimulate the cells by adding a fixed concentration of the agonist (LPA).
-
Record the change in fluorescence intensity over time, which corresponds to the intracellular calcium flux.
-
-
Data Analysis:
-
Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the compound.
-
Calculate IC₅₀ or pKB values by fitting the concentration-response data to a suitable pharmacological model.
-
Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation.
-
Cell Preparation:
-
Assay Procedure:
-
Wash and replace the culture medium with a serum-free assay buffer.[12]
-
Allow the plate to equilibrate in the DMR instrument to establish a stable baseline.
-
Add varying concentrations of the antagonist (BMS-986020) and monitor for any intrinsic activity.
-
After a defined incubation period, add the agonist (LPA) to stimulate the cells.
-
Continuously measure the change in wavelength of reflected light, which indicates the dynamic mass redistribution within the cell.[5][11]
-
-
Data Analysis:
-
Analyze the kinetic response curves to determine the effect of the antagonist on the agonist-induced DMR signal.
-
Calculate potency values (e.g., pEC₅₀ for agonists or pA₂/pKB for antagonists) from the concentration-response curves.
-
Conclusion
BMS-986020 is a selective and potent LPA₁ receptor antagonist. While it exhibits some cross-reactivity with the LPA₂ receptor, its clinical development was halted due to off-target inhibition of bile acid and phospholipid transporters, leading to hepatobiliary toxicity.[4][6][7] This case highlights the critical importance of comprehensive cross-reactivity profiling, including not only related receptor subtypes but also other key physiological proteins, during the drug development process. The provided data and experimental outlines serve as a valuable resource for researchers investigating LPA receptor pharmacology and developing novel therapeutics targeting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applying label-free dynamic mass redistribution technology to frame signaling of G protein-coupled receptors noninvasively in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophospholipid (LPA) receptors | G protein-coupled receptors | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 10. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applying label-free dynamic mass redistribution technology to frame signaling of G protein–coupled receptors noninvasively in living cells | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
A Preclinical Showdown: BMS-986020 and Pirfenidone in the Fight Against Lung Fibrosis
For researchers and drug development professionals navigating the complex landscape of anti-fibrotic therapies, this guide offers a comparative analysis of two key compounds: BMS-986020, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, and pirfenidone (B1678446), an established anti-fibrotic and anti-inflammatory agent. This document synthesizes available preclinical data to illuminate their respective mechanisms of action and efficacy in key lung fibrosis assays.
At a Glance: Key Differences
| Feature | BMS-986020 | Pirfenidone |
| Primary Mechanism | Selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1) | Multi-faceted anti-fibrotic, anti-inflammatory, and antioxidant effects; inhibits TGF-β signaling |
| Molecular Target | LPA1 Receptor | Multiple, not fully elucidated |
| Reported In Vivo Efficacy | Demonstrates anti-fibrotic activity in preclinical models of lung fibrosis. A successor compound, BMS-986234, showed comparable in vivo antifibrotic activity at 30 mg/kg in a rat bleomycin (B88199) model.[1] | Significant reduction in lung hydroxyproline (B1673980) content in bleomycin-induced rodent models of lung fibrosis. |
| Reported In Vitro Efficacy | Potently inhibits LPA1-induced fibrogenesis in models like the "Scar-in-a-Jar" assay.[2][3] | Reduces fibroblast proliferation and differentiation into myofibroblasts. |
Mechanism of Action: A Tale of Two Pathways
The anti-fibrotic effects of BMS-986020 and pirfenidone stem from their distinct interactions with key signaling pathways implicated in the pathogenesis of lung fibrosis.
BMS-986020 acts as a selective antagonist of the LPA1 receptor. Lysophosphatidic acid (LPA) is a signaling lipid that, upon binding to LPA1, triggers a cascade of pro-fibrotic events, including fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key effector cells in the deposition of extracellular matrix (ECM). By blocking this interaction, BMS-986020 aims to halt the fibrotic process at a critical upstream checkpoint.
Pirfenidone , in contrast, exhibits a broader mechanism of action that is not yet fully understood. It is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties. A key aspect of its anti-fibrotic effect is the downregulation of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine that plays a central role in stimulating fibroblast differentiation and ECM production.[4] Pirfenidone also inhibits the production of other pro-inflammatory and pro-fibrotic mediators.
Signaling Pathway Diagrams
Preclinical Efficacy: A Look at the Data
In Vivo: Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model is a widely used in vivo assay to evaluate the efficacy of anti-fibrotic compounds. A key endpoint in this model is the measurement of lung hydroxyproline content, a quantitative marker of collagen deposition.
Table 1: Effect on Lung Hydroxyproline Content in Bleomycin-Induced Rodent Models
| Compound | Species | Dosing Regimen | % Reduction in Hydroxyproline vs. Bleomycin Control | Reference |
| BMS-986020 | Rat | 30 mg/kg, b.i.d. (Comparable activity to BMS-986234) | Data not publicly available for direct comparison | [1] |
| Pirfenidone | Rat | 50 mg/kg/day | Significant reduction (p<0.05 on day 14, p<0.01 on day 28) | [4] |
Note: The data for BMS-986020 is inferred from a study on a successor compound, BMS-986234, which was stated to have comparable in vivo antifibrotic activity. Specific quantitative data for BMS-986020 in this model was not found in the reviewed literature.
In Vitro: Fibroblast-focused Assays
In vitro assays using lung fibroblasts are crucial for dissecting the cellular mechanisms of anti-fibrotic drugs.
Table 2: In Vitro Efficacy in Lung Fibroblast Assays
| Compound | Assay | Key Findings | Reference |
| BMS-986020 | Scar-in-a-Jar | Potently inhibited LPA1-induced fibrogenesis, including collagen production. | [2][3] |
| Pirfenidone | Fibroblast Proliferation Assay | Dose-dependent reduction in the proliferation of lung fibroblasts. | [5] |
| Pirfenidone | TGF-β-induced Myofibroblast Differentiation | Attenuated the differentiation of fibroblasts into myofibroblasts. | [5] |
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model
This in vivo model is a cornerstone for preclinical evaluation of anti-fibrotic therapies.
Protocol Outline:
-
Animal Model: C57BL/6 mice or Sprague Dawley rats are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) (dose varies by species) is administered to anesthetized animals.[4][6]
-
Treatment: Test compounds (BMS-986020 or pirfenidone) or vehicle are administered, typically via oral gavage, starting either before (prophylactic) or after (therapeutic) bleomycin administration.[4][6]
-
Monitoring: Animals are monitored for changes in body weight and clinical signs of distress.
-
Endpoint Analysis: At a predetermined time point (e.g., 14, 21, or 28 days post-bleomycin), animals are euthanized, and lung tissues are harvested.
Scar-in-a-Jar Assay
This in vitro 3D model of fibrogenesis is used to assess the direct effects of compounds on ECM deposition.[2][3][9]
Protocol Outline:
-
Cell Culture: Primary human lung fibroblasts are cultured in a 96-well plate.
-
Induction of Fibrogenesis: Cells are stimulated with a pro-fibrotic agent, such as LPA or TGF-β, in the presence of macromolecular crowders to enhance ECM deposition.[2]
-
Treatment: Test compounds are added to the culture medium.
-
Endpoint Analysis: After a defined incubation period (e.g., 72 hours), the cell culture supernatant and cell lysates are analyzed for markers of fibrogenesis, such as collagen production (e.g., by ELISA for specific collagen types).[2]
TGF-β-Induced Fibroblast to Myofibroblast Differentiation Assay
This in vitro assay evaluates the ability of a compound to inhibit the key process of myofibroblast differentiation.[5][10][11][12][13]
Protocol Outline:
-
Cell Culture: Human lung fibroblasts are cultured to sub-confluence.
-
Induction of Differentiation: Cells are treated with TGF-β1 to induce differentiation into myofibroblasts.[11][12]
-
Treatment: The test compound is co-incubated with TGF-β1.
-
Endpoint Analysis: After 48-72 hours, cells are analyzed for markers of myofibroblast differentiation, such as:
-
α-Smooth Muscle Actin (α-SMA) expression: Measured by Western blot or immunofluorescence.[5]
-
Collagen I expression: Measured by Western blot or qPCR.
-
Summary and Conclusion
BMS-986020 and pirfenidone represent two distinct approaches to tackling lung fibrosis. BMS-986020 offers a targeted approach by selectively inhibiting the LPA1 receptor, a key initiator of pro-fibrotic signaling. Pirfenidone, while less specific in its mechanism, provides a broader anti-fibrotic and anti-inflammatory effect, notably through the inhibition of the TGF-β pathway.
Preclinical data demonstrates the efficacy of both compounds in relevant in vivo and in vitro models of lung fibrosis. While a direct, head-to-head comparison of their potency in the same preclinical studies is not publicly available, the existing evidence supports the continued investigation of both therapeutic strategies. The development of a successor to BMS-986020, designed to mitigate off-target toxicities, underscores the potential of the LPA1 antagonist class.[1] For researchers, the choice between these or similar compounds for further investigation may depend on the specific scientific question being addressed, with BMS-986020 being more suited for studies focused on the LPA1 pathway and pirfenidone for broader investigations into anti-fibrotic mechanisms.
References
- 1. | BioWorld [bioworld.com]
- 2. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avalynpharma.com [avalynpharma.com]
- 7. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BMS-986020 in Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of BMS-986020, a potent lysophosphatidic acid receptor 1 (LPA1) antagonist. This document outlines its performance against other alternatives, supported by experimental data, and details the methodologies for key experiments. The guide also visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
BMS-986020 is an orally bioavailable antagonist of the LPA1 receptor, a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[1] Lysophosphatidic acid (LPA) is a bioactive lipid that, through its interaction with LPA1, triggers downstream signaling cascades that promote fibroblast recruitment, proliferation, and excessive extracellular matrix deposition, all hallmarks of fibrosis. By blocking this interaction, BMS-986020 was developed to interrupt these pro-fibrotic processes.
Clinical trials showed that BMS-986020 could slow the decline in forced vital capacity (FVC) in IPF patients.[2][3][4] However, its development was halted due to findings of hepatobiliary toxicity.[5][6] This guide provides a comparative overview of its in vitro activity, highlighting both its therapeutic potential and its off-target effects.
Quantitative Data Summary
The following tables summarize the in vitro potency and off-target activity of BMS-986020 in various assays and cell lines.
Table 1: In Vitro Potency of BMS-986020 against the LPA1 Receptor
| Parameter | Cell Line/Assay System | Value | Reference |
| pEC50 (DMR Assay) | CHO cells expressing human LPA1 | 7.06 | [6] |
| pKB (Calcium Mobilization) | CHO cells expressing human LPA1 | ~8 | [6] |
Table 2: Comparative In Vitro Activity of LPA1 Antagonists
| Compound | Assay Type | Cell Line | Potency (pEC50/pKB) | Reference |
| BMS-986020 | DMR Assay | CHO-hLPA1 | 7.06 | [6] |
| Calcium Mobilization | CHO-hLPA1 | ~8 | [6] | |
| KI 16425 | DMR Assay | CHO-hLPA1 | 7.17 | [6] |
| Calcium Mobilization | CHO-hLPA1 | ~6.5-7 | [6] | |
| RO 6842262 | DMR Assay | CHO-hLPA1 | ~7.5 | [6] |
| BMS-986278 | Not specified | Not specified | Potent and complete antagonist | [7] |
Table 3: Off-Target Activity of BMS-986020 (Inhibition of Hepatic Transporters)
| Transporter | IC50 (µM) | Reference |
| BSEP | 1.8 | [8] |
| MRP3 | 22 | [8] |
| MRP4 | 6.2 | [8] |
| MDR3 | 7.5 | [8] |
| OATP1B1 | 35.5 | [7] |
BSEP: Bile Salt Export Pump; MRP: Multidrug Resistance-Associated Protein; MDR: Multidrug Resistance Protein; OATP: Organic Anion-Transporting Polypeptide.
In contrast to BMS-986020, the second-generation LPA1 antagonist, BMS-986278, demonstrates negligible activity against key bile acid and drug transporters, with IC50 values for BSEP and MDR3 reported to be greater than 100 µM.[5][7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
LPA1 Receptor Signaling Pathway and Point of Inhibition by BMS-986020.
Experimental Workflow for the "Scar-in-a-Jar" In Vitro Fibrogenesis Model.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable replication and further investigation.
"Scar-in-a-Jar" In Vitro Fibrogenesis Assay
This assay models the fibrotic process in a three-dimensional-like environment.
-
Cell Culture: Human lung fibroblasts are cultured in 48-well plates in Dulbecco's Modified Eagle Medium (DMEM) supplemented with GlutaMax, 0.4% fetal bovine serum, 37.5 mg/mL Ficoll 70, 25 mg/mL Ficoll 400, and 1% ascorbic acid.
-
Stimulation and Treatment: Cells are stimulated with either 1 ng/mL transforming growth factor-beta 1 (TGF-β1) or 20 μM LPA. BMS-986020 is added at various concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, or 5 µM) diluted in dimethyl sulfoxide (B87167) (DMSO), with a vehicle control of 0.05% DMSO.
-
Incubation: The cells are cultured at 37°C in a humidified atmosphere with 5% CO2 for 12 days. The culture medium is replaced on days 4 and 8.
-
Endpoint Analysis:
-
Biomarker Measurement: Supernatants are collected on days 4, 8, and 12 and stored at -20°C for subsequent analysis of extracellular matrix (ECM) neoepitope biomarkers, such as markers of collagen formation (PRO-C1, PRO-C3, PRO-C6), alpha-smooth muscle actin (α-SMA), and Fibrillin-C (FBN-C).
-
Cell Viability and Metabolism: Cellular metabolism is quantified on day 0 (before treatment) and day 12 using the alamarBlue assay. Lactate dehydrogenase (LDH) release into the supernatant is measured on days 4, 8, and 12 to assess cytotoxicity.
-
Calcium Mobilization Assay
This assay is used to determine the antagonist activity of compounds on Gq-coupled receptors like LPA1.
-
Cell Seeding: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor (CHO-hLPA1) are seeded into 96-well black-wall, clear-bottom plates.
-
Dye Loading: The cell culture medium is replaced with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, and the cells are incubated to allow dye uptake.
-
Compound Addition: BMS-986020 or other antagonists are added to the wells at various concentrations and incubated to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: A known agonist of LPA1 (e.g., LPA) is added to the wells, and the resulting change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader. The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium flux.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest.
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the LPA1 receptor (e.g., CHO-hLPA1).
-
Assay Reaction: The membranes are incubated in an assay buffer containing GDP, the compound to be tested (BMS-986020), and a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS.
-
Stimulation: An LPA1 agonist is added to initiate G protein activation.
-
Measurement: The amount of [35S]GTPγS bound to the Gα subunits is quantified, typically by scintillation counting after separating the membrane-bound radioactivity from the free radioligand. A decrease in agonist-stimulated [35S]GTPγS binding in the presence of BMS-986020 indicates antagonist activity.[9][10]
Conclusion
BMS-986020 is a potent antagonist of the LPA1 receptor with demonstrated anti-fibrotic activity in preclinical models and early clinical trials for IPF.[2][3] However, its clinical development was terminated due to off-target hepatobiliary toxicity, which has been linked to the inhibition of bile acid transporters.[5][8] The comparative data presented here, particularly in contrast to the second-generation LPA1 antagonist BMS-986278, underscores the importance of selectivity in drug design.[5] The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers working on the development of novel anti-fibrotic therapies targeting the LPA-LPA1 signaling axis.
References
- 1. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling Functional Antagonism: A Comparative Guide to Dynamic Mass Redistribution and Calcium Mobilization Assays for the LPA1 Receptor Antagonist BMS-986020
For researchers, scientists, and drug development professionals, the selection of an appropriate assay is paramount for the accurate characterization of novel therapeutics. This guide provides a detailed, objective comparison of two prominent functional assays—Dynamic Mass Redistribution (DMR) and Calcium Mobilization—for the pharmacological evaluation of BMS-986020, a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).
BMS-986020 is a potent and selective antagonist of the LPA1 receptor, a G-protein coupled receptor (GPCR) implicated in fibrotic diseases.[1][2] Its mechanism of action involves blocking the downstream signaling pathways initiated by the binding of its cognate ligand, lysophosphatidic acid (LPA). Understanding the nuances of how BMS-986020 modulates LPA1 signaling is critical for its preclinical and clinical development. This guide will delve into the principles, experimental protocols, and data interpretation of both DMR and calcium mobilization assays, providing a comprehensive framework for their application in the study of BMS-986020 and other LPA1 antagonists.
At a Glance: Comparing DMR and Calcium Mobilization Assays
| Feature | Dynamic Mass Redistribution (DMR) Assay | Calcium Mobilization Assay |
| Principle | Label-free, measures global, integrated cellular responses (mass redistribution) upon receptor activation. | Measures transient increases in intracellular calcium concentration, a specific downstream signaling event. |
| Readout | Change in resonant wavelength (in picometers, pm) over time. | Change in fluorescence intensity. |
| Nature of Measurement | Holistic, pathway-unbiased. | Specific to Gq-mediated calcium release. |
| Temporal Resolution | Provides kinetic information over an extended period. | Captures rapid, transient signaling events. |
| Labeling Requirement | Label-free. | Requires fluorescent calcium indicators. |
| Information Provided | Can distinguish between neutral antagonists and inverse agonists. | Primarily identifies antagonists of agonist-induced responses. |
LPA1 Receptor Signaling Pathway
Activation of the LPA1 receptor by LPA initiates a cascade of intracellular events. LPA1 couples to multiple G protein subtypes, including Gq/11, Gi/o, and G12/13.[2][3][4] The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5][6] This rise in intracellular calcium is a key signaling event that can be measured in a calcium mobilization assay.
Caption: LPA1 Receptor Signaling Pathway leading to Calcium Mobilization.
Dynamic Mass Redistribution (DMR) Assay
The DMR assay is a label-free technology that measures the redistribution of cellular mass in response to receptor activation. This redistribution reflects a global, integrated cellular response, encompassing events such as cytoskeletal rearrangement, protein translocation, and changes in cell adhesion. For GPCRs like LPA1, agonist binding induces a characteristic DMR signal. An antagonist, such as BMS-986020, will inhibit this agonist-induced signal. A key advantage of DMR is its ability to detect inverse agonism, where a compound not only blocks agonist activity but also reduces the basal, constitutive activity of the receptor.
Experimental Workflow: DMR Assay
Caption: Experimental Workflow for a DMR Antagonist Assay.
Calcium Mobilization Assay
The calcium mobilization assay is a widely used method for studying GPCRs that couple to the Gq signaling pathway. This assay utilizes fluorescent dyes that bind to calcium, and upon binding, exhibit a significant increase in fluorescence intensity. By monitoring these changes in fluorescence, the transient increase in intracellular calcium following receptor activation can be quantified. For an antagonist like BMS-986020, its efficacy is determined by its ability to block the calcium influx induced by an LPA1 agonist.
Experimental Workflow: Calcium Mobilization Assay
Caption: Experimental Workflow for a Calcium Mobilization Antagonist Assay.
Quantitative Data Comparison
A study directly comparing the pharmacological activity of several LPA1 antagonists, including BMS-986020, using both DMR and calcium mobilization assays in cells recombinantly expressing the human LPA1 receptor, provides valuable quantitative insights.[7][8]
| Compound | Assay Type | Potency (pA2/pIC50) |
| BMS-986020 | DMR | ~7.2 |
| BMS-986020 | Calcium Mobilization | ~8.0 |
Data are approximate values derived from published research and are for comparative purposes.[7][8]
Notably, the study revealed that while BMS-986020 behaved as a neutral antagonist in the calcium mobilization assay, it exhibited characteristics of an inverse agonist in the DMR assay.[7][8] This highlights the ability of the label-free DMR technology to provide a more comprehensive pharmacological profile of a compound by capturing its effects on the receptor's constitutive activity. The potency values obtained from both assays were in a similar range, confirming the compound's high affinity for the LPA1 receptor.
Experimental Protocols
Dynamic Mass Redistribution (DMR) Assay Protocol
-
Cell Culture: Cells stably expressing the human LPA1 receptor are cultured in appropriate media and seeded onto 384-well fibronectin-coated biosensor plates at a density that ensures a confluent monolayer on the day of the experiment.
-
Assay Buffer: The assay is typically performed in a serum-free medium or a physiological salt solution.
-
Instrumentation: A label-free optical biosensor system (e.g., Corning® Epic® system) is used to measure changes in resonant wavelength.
-
Assay Procedure:
-
The cell plate is placed in the instrument, and a stable baseline is recorded for approximately 15-30 minutes.
-
Varying concentrations of BMS-986020 or vehicle are added to the wells, and the cells are incubated for a defined period (e.g., 30 minutes).
-
An EC80 concentration of the LPA1 agonist (e.g., LPA) is then added to stimulate the cells.
-
The DMR signal is monitored continuously for at least 60 minutes post-agonist addition.
-
-
Data Analysis: The antagonist's potency is determined by measuring the inhibition of the agonist-induced DMR signal. The data are fitted to a Schild regression or a four-parameter logistic equation to calculate the pA2 or pIC50 value, respectively.
Calcium Mobilization Assay Protocol
-
Cell Culture: Cells expressing the human LPA1 receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluency.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for approximately 1 hour at 37°C.
-
Instrumentation: A fluorescence plate reader with kinetic reading capabilities and automated injection is used (e.g., FlexStation® or FLIPR®).
-
Assay Procedure:
-
The dye-loaded cell plate is placed in the instrument, and a baseline fluorescence reading is taken.
-
Varying concentrations of BMS-986020 or vehicle are added to the wells.
-
After a brief incubation period, an EC80 concentration of the LPA1 agonist is added to the wells.
-
Fluorescence intensity is measured kinetically for a period of 1-3 minutes.
-
-
Data Analysis: The antagonist's potency is determined by measuring the reduction in the peak fluorescence signal induced by the agonist. The data are normalized and fitted to a four-parameter logistic equation to calculate the IC50 value.
Conclusion
Both Dynamic Mass Redistribution and calcium mobilization assays are valuable tools for the characterization of the LPA1 antagonist BMS-986020. The calcium mobilization assay offers a robust and specific method for quantifying the inhibition of the Gq-mediated signaling pathway. In contrast, the DMR assay provides a more holistic and integrated measure of the cellular response, with the significant advantage of being able to identify inverse agonism. The choice of assay will depend on the specific research question. For high-throughput screening and initial characterization of antagonist activity on the Gq pathway, the calcium mobilization assay is highly suitable. For a more in-depth pharmacological profiling, including the assessment of inverse agonism and the potential for biased signaling, the label-free DMR assay offers a powerful and complementary approach. For a comprehensive understanding of the pharmacological properties of BMS-986020 and other LPA1 modulators, the use of both assays is recommended.
References
- 1. LPAR1 - Wikipedia [en.wikipedia.org]
- 2. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 8. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of BMS-986020
An Objective Analysis for Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo pharmacological profiles of BMS-986020, a potent, first-generation antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed for the treatment of idiopathic pulmonary fibrosis (IPF), BMS-986020 demonstrated a compelling correlation between its preclinical anti-fibrotic activity and clinical efficacy. However, its development also highlights the critical importance of evaluating off-target effects, which in this case, translated from in vitro findings to dose-limiting toxicity in vivo. This document objectively compares BMS-986020 with second-generation alternatives, presenting supporting experimental data, detailed protocols, and pathway visualizations to inform future research and development.
Mechanism of Action: Targeting the LPA-LPA1 Axis in Fibrosis
Lysophosphatidic acid (LPA) is a signaling phospholipid that mediates a variety of cellular processes implicated in the pathogenesis of fibrosis, including cell proliferation, migration, and inflammation.[1][2] It exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), of which LPA1 is a key mediator of fibrotic processes. Preclinical studies have shown that inhibiting LPA1 can reduce fibroblast recruitment and the development of fibrotic tissue.[1] BMS-986020 was designed as a high-affinity, selective antagonist to block the LPA1 signaling pathway and thereby halt the progression of diseases like IPF.[1][3]
Comparative In Vitro Activity
The in vitro profile of an investigational drug is foundational to predicting its in vivo behavior. For BMS-986020, in vitro assays successfully demonstrated potent on-target activity but also revealed off-target liabilities that were later mirrored in clinical findings.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the in vitro activity of BMS-986020 and compares it with other relevant LPA1 antagonists.
| Compound | Target | Assay Type | Potency (IC50 / K_i / K_b) | Key Off-Target Activity (IC50) |
| BMS-986020 | LPA1 | Radioligand Displacement | High-affinity antagonist[3] | BSEP: 1.8 - 4.8 µM[3][4] MRP4: 6.2 µM[3][4] MDR3: 7.5 µM[3][4] |
| BMS-986278 | LPA1 | Not Specified | K_b: 6.9 nM (human)[5] | BSEP, MDR3: >100 µM[6] OATP1B1: 35.5 µM[6] |
| AM966 | LPA1 | Ca²+ Flux Assay | IC50: 17 nM[7] | Not specified |
| Ki16425 | LPA1, LPA2, LPA3 | Inositol Phosphate Prod. | K_i: 0.34 µM (LPA1)[7] K_i: 6.5 µM (LPA2)[7] K_i: 0.93 µM (LPA3)[7] | Not specified |
BSEP: Bile Salt Export Pump; MRP4: Multidrug Resistance-associated Protein 4; MDR3: Multidrug Resistance Protein 3; OATP1B1: Organic Anion-Transporting Polypeptide 1B1.
Experimental Protocol: "Scar-in-a-Jar" Fibrogenesis Assay
This in vitro model was used to confirm the anti-fibrotic mechanism of BMS-986020.[8][9]
-
Cell Culture: Primary human lung fibroblasts are cultured in a serum-free medium.
-
Stimulation: The cells are stimulated with LPA to induce a pro-fibrotic phenotype, characterized by the formation of a scar-like matrix.
-
Treatment: Concurrent with LPA stimulation, cells are treated with varying concentrations of BMS-986020 or a vehicle control.
-
Incubation: The cultures are incubated for a prolonged period (e.g., 72-96 hours) to allow for extracellular matrix (ECM) deposition.
-
Analysis: The supernatant is collected to measure biomarkers of collagen formation (e.g., PRO-C1, PRO-C3) and fibroblast activation (e.g., α-SMA). The cell layer can also be stained and imaged to visualize the matrix.
-
Outcome: BMS-986020 was found to potently inhibit LPA1-induced increases in α-SMA and collagen formation biomarkers in this system.[9]
Comparative In Vivo and Clinical Activity
Preclinical animal models and human clinical trials are essential to validate in vitro findings. The trajectory of BMS-986020 provides a clear example of this translation.
Data Presentation: Preclinical and Clinical Efficacy
| Compound | Model / Population | Key Efficacy Endpoint | Result | Key Adverse Events / Safety Findings |
| BMS-986020 | Preclinical mouse models | Reduction of fibrosis | Demonstrated anti-fibrotic activity in lung, skin, liver, and kidney models.[1][10] | Not specified in detail. |
| Phase 2 (IPF Patients) (NCT01766817) | Rate of FVC decline over 26 weeks | 600 mg BID significantly slowed FVC decline vs. placebo (P=0.049).[11][12] | Dose-related elevations in hepatic enzymes (ALT, AST); cholecystitis.[4][11] | |
| BMS-986278 | Preclinical rodent bleomycin (B88199) model | Reduction in lung picrosirius red staining | Showed significant anti-fibrotic activity.[6] | No evidence of hepatobiliary toxicity in nonclinical evaluations.[9] |
| Phase 2 (IPF & PF-ILD Patients) | Rate of change in FVC | Showed a slower rate of FVC decline compared to placebo.[13] | No hepatobiliary toxicity observed; generally well-tolerated.[13][14] |
FVC: Forced Vital Capacity; IPF: Idiopathic Pulmonary Fibrosis; PF-ILD: Progressive Fibrotic Interstitial Lung Disease; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
This is a standard preclinical model used to evaluate the anti-fibrotic potential of drug candidates in vivo.
-
Induction: Rodents (typically mice or rats) are administered a single intratracheal dose of bleomycin, which induces lung injury and subsequent fibrosis over 14-28 days.
-
Treatment: A treatment group receives daily oral doses of the test compound (e.g., BMS-986020 or BMS-986278), while a control group receives a vehicle. Dosing typically starts shortly after bleomycin administration.
-
Monitoring: Animals are monitored for weight loss and signs of distress.
-
Endpoint Analysis: At the end of the study, animals are euthanized. Lungs are harvested for analysis, which includes:
-
Histology: Staining with Masson's trichrome or picrosirius red to quantify the area of collagen deposition (fibrosis).
-
Biochemical Analysis: Measuring the total lung hydroxyproline (B1673980) content, a key component of collagen.
-
Gene Expression: Analyzing the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) via qPCR.
-
-
Outcome: Both BMS-986020 and the second-generation BMS-986278 demonstrated efficacy in reducing fibrosis in this model.[6][10]
In Vitro to In Vivo Correlation: A Tale of Two Pathways
The BMS-986020 program offers a powerful case study in translational science, demonstrating a direct correlation between in vitro activities (both on- and off-target) and in vivo outcomes.
-
Efficacy Correlation: The potent in vitro antagonism of the LPA1 receptor and the demonstrated anti-fibrotic effects in cell-based models translated directly to the desired clinical outcome. In a Phase 2 trial, BMS-986020 significantly slowed the decline of lung function in IPF patients, a key measure of efficacy.[8][11] Furthermore, treatment led to a reduction in serum biomarkers of ECM turnover, providing molecular evidence of its anti-fibrotic activity in vivo.[8][9]
-
Toxicity Correlation: The development of BMS-986020 was ultimately halted due to hepatobiliary toxicity.[10][11] Post-hoc analyses revealed that this was not a class-effect of LPA1 antagonism but was specific to the BMS-986020 molecule.[4][9] The in vitro finding that BMS-986020 inhibits key bile acid transporters (BSEP, MRP4) and mitochondrial function at micromolar concentrations provided the mechanistic explanation for the clinical observations of elevated liver enzymes and cholecystitis.[4][15] The development of BMS-986278, which was designed to lack this off-target activity, further supports this correlation, as it has not been associated with hepatobiliary toxicity in its clinical development program.[9][14]
Conclusion
The study of BMS-986020 provides invaluable lessons for drug development. It confirms LPA1 as a viable therapeutic target for fibrotic diseases, demonstrating a clear line from in vitro mechanism to in vivo efficacy. Simultaneously, it serves as a critical reminder that a comprehensive in vitro safety profile, including assessment of transporter inhibition and mitochondrial toxicity, is essential for predicting clinical safety. The successful development of second-generation LPA1 antagonists like BMS-986278, which retain on-target potency while engineering out the off-target liabilities of the parent compound, exemplifies a rational, safety-driven approach to drug design.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Comparative Efficacy of BMS-986020 in Human and Murine Fibroblasts: A Guide for Researchers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of BMS-986020, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in human and mouse fibroblasts. BMS-986020 has been investigated as a potential anti-fibrotic therapeutic, and this document summarizes key experimental findings to inform ongoing research and development in the field of fibrotic diseases.
Executive Summary
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data on the efficacy of BMS-986020 in human and mouse models.
Table 1: In Vitro Efficacy of BMS-986020 in Human Lung Fibroblasts
| Experimental Model | Key Biomarkers | Efficacy of BMS-986020 | Reference |
| "Scar-in-a-Jar" 3D Fibrogenesis Model | Collagen I, III, and VI formation (PRO-C1, PRO-C3, PRO-C6), Fibronectin (FBN-C), α-Smooth Muscle Actin (α-SMA) | Potently inhibited LPA1-induced fibrogenesis. Significantly reduced levels of collagen production and fibroblast activation markers.[2][3] | [2][3] |
Note: Specific IC50 values for the inhibition of these markers by BMS-986020 in the "Scar-in-a-Jar" model are not explicitly stated in the referenced literature, but the compound is described as a potent inhibitor.
Table 2: In Vivo Efficacy of BMS-986020 in Mouse Models of Fibrosis
| Mouse Model | Organ | Key Findings | Reference |
| Bleomycin-Induced Pulmonary Fibrosis | Lung | Reduced fibroblast responses to chemotactic activities. Demonstrated anti-fibrotic activity.[1] | [1] |
| Various Preclinical Models | Skin, Liver, Kidney | Successful anti-fibrotic activities observed.[1] | [1] |
Note: The in vivo data provides strong evidence for the anti-fibrotic efficacy of BMS-986020 in mice. This is indicative of its effects on mouse fibroblasts within the complex tissue environment, though it is not a direct measure of in vitro fibroblast-specific efficacy.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
LPA1 Signaling Pathway in Fibroblasts
Lysophosphatidic acid (LPA) binding to its receptor, LPA1, on the surface of fibroblasts triggers a cascade of intracellular signaling events that promote fibrotic processes. BMS-986020 acts as an antagonist, blocking this initial interaction.
Experimental Workflow: "Scar-in-a-Jar" Model (Human Fibroblasts)
This workflow outlines the key steps in the in vitro 3D fibrogenesis model used to assess the efficacy of BMS-986020 on human lung fibroblasts.
References
- 1. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling BMS-986020 Sodium
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of BMS-986020 sodium, a potent lysophosphatidic acid receptor 1 (LPA1) antagonist, in a laboratory setting. Adherence to these protocols is crucial for minimizing exposure risk and ensuring a safe research environment.
Personal Protective Equipment (PPE) and Safety Measures
While specific quantitative hazard data for this compound is limited, the available Safety Data Sheet (SDS) and best practices for handling potent pharmaceutical compounds dictate the following engineering controls and PPE.[1][2][3]
| Control Measure | Specification | Rationale |
| Engineering Controls | ||
| Ventilation | Handle in a well-ventilated place, preferably within a certified chemical fume hood or a containment system like a glove box.[2] | To minimize inhalation exposure to dust and aerosols. |
| Designated Area | All handling must occur in a designated and restricted area.[1] | To contain the potent compound and prevent cross-contamination. |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes and dust. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile); double-gloving is recommended. | To prevent skin contact. The outer pair should be changed immediately upon contamination. |
| Body Protection | Disposable, impermeable gown or lab coat; disposable coveralls (e.g., Tyvek) for higher-risk operations. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | For operations with a high risk of aerosol or dust generation, a Powered Air-Purifying Respirator (PAPR) or a reusable half/full-facepiece respirator with P100/FFP3 filters is recommended. | To provide a high level of respiratory protection against fine particles. |
| Foot Protection | Disposable shoe covers should be worn in the designated handling area. | To prevent tracking of contaminants out of the work area. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for safely handling this compound. The following protocol outlines the key phases of handling, from preparation to post-use decontamination.
Preparation and Area Setup
-
Designate a Handling Area: All work with this compound must be performed in a designated area, such as a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers before starting work.
-
Prepare Spill Kit: Ensure a spill kit appropriate for chemical hazards is readily accessible.
-
Waste Containers: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste that will be generated.
Donning PPE
-
Put on all required PPE in a clean area before entering the designated handling zone.
-
The recommended sequence is: shoe covers, inner gloves, gown or coveralls, outer gloves, and finally, eye/face and respiratory protection.
Weighing and Solution Preparation
-
Minimize Dust Generation: When handling the solid compound, use gentle scooping techniques to avoid creating dust.
-
Weighing: If possible, use a closed system for weighing. If using an analytical balance, ensure it is within a ventilated enclosure.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing. Keep containers covered whenever possible.
Post-Handling Decontamination and Doffing PPE
-
Decontaminate Surfaces: Thoroughly clean all work surfaces and equipment with a validated cleaning agent.
-
Dispose of Waste: Securely seal all waste containers.
-
Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination. The general sequence is: outer gloves, gown/coveralls, shoe covers, eye/face protection, respiratory protection, and finally inner gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Discharge of this compound into the environment must be avoided. As a potent pharmaceutical compound, it should be treated as hazardous waste. While specific classifications are not available, following guidelines for cytotoxic waste is a conservative and safe approach.
Waste Segregation and Collection
-
Solid Waste: All contaminated solid materials, including gloves, gowns, shoe covers, weigh boats, and cleaning materials, must be placed in a designated, leak-proof container lined with a thick plastic bag and clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste".
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic or hazardous chemical waste.
Final Disposal
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.
-
Typically, potent pharmaceutical and cytotoxic waste is disposed of via high-temperature incineration by a licensed hazardous waste management company.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
